molecular formula C16H30O5 B15547160 3-Hydroxyhexadecanedioic acid

3-Hydroxyhexadecanedioic acid

Cat. No.: B15547160
M. Wt: 302.41 g/mol
InChI Key: NSFJVWLSPDVXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyhexadecanedioic acid is a useful research compound. Its molecular formula is C16H30O5 and its molecular weight is 302.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

3-hydroxyhexadecanedioic acid

InChI

InChI=1S/C16H30O5/c17-14(13-16(20)21)11-9-7-5-3-1-2-4-6-8-10-12-15(18)19/h14,17H,1-13H2,(H,18,19)(H,20,21)

InChI Key

NSFJVWLSPDVXGP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-Hydroxyhexadecanedioic Acid: A Core Component of Plant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate chemical arsenal (B13267) of plants provides a rich source of novel bioactive compounds. Among these, the components of the plant's protective biopolymers, cutin and suberin, are gaining increasing attention for their physiological roles and potential applications. This technical guide delves into the discovery, analysis, and putative signaling functions of 3-Hydroxyhexadecanedioic acid, a dicarboxylic acid found as a monomeric constituent of these essential plant barriers. This document provides a comprehensive overview for researchers in plant biology, natural product chemistry, and drug development, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its biosynthetic and signaling context.

The Discovery of this compound in Plants: A Historical Perspective

The identification of this compound is intrinsically linked to the broader scientific endeavor of characterizing the chemical composition of cutin and suberin, the lipid polyesters that form protective layers on the aerial and subterranean surfaces of plants, respectively. While a singular "discovery" paper for this specific compound is not readily identifiable, its presence was elucidated through the systematic chemical degradation and analysis of these complex biopolymers.

Early studies on the composition of suberin from sources like potato tubers (Solanum tuberosum) and cork from the oak tree (Quercus suber) revealed a complex mixture of long-chain fatty acids, ω-hydroxy fatty acids, and α,ω-dicarboxylic acids.[1][2][3] The development and application of gas chromatography-mass spectrometry (GC-MS) were pivotal in separating and identifying the individual monomeric components after depolymerization of the suberin matrix. Through these analytical techniques, various positional isomers of hydroxy- and dihydroxy-dicarboxylic acids were identified as integral components of suberin. Although not always explicitly named, this compound would have been identified as part of the C16 dicarboxylic acid fraction with a hydroxyl group.

Quantitative Analysis of Suberin Monomers in Various Plant Species

The abundance of this compound, as a component of the broader class of dicarboxylic acids, varies between plant species and tissues. The following tables summarize the quantitative composition of suberin monomers in three well-studied species, providing a comparative overview. It is important to note that many studies group this compound with other dicarboxylic acids.

Table 1: Aliphatic Suberin Monomer Composition in Roots of Arabidopsis thaliana

Monomer ClassCompoundAbundance (µg/mg dry weight of delipidated tissue)
Dicarboxylic Acids C16:00.5 ± 0.1
C18:12.5 ± 0.4
C18:00.3 ± 0.1
C20:00.2 ± 0.1
C22:01.2 ± 0.2
ω-Hydroxy Fatty Acids C16:01.8 ± 0.3
C18:13.5 ± 0.6
C18:00.5 ± 0.1
C22:00.8 ± 0.1
C24:00.3 ± 0.1
Fatty Acids C16:00.2 ± 0.1
C18:00.1 ± 0.0
C20:00.1 ± 0.0
C22:00.4 ± 0.1
C24:00.2 ± 0.1
Fatty Alcohols C18:00.1 ± 0.0
C20:00.1 ± 0.0
C22:00.3 ± 0.1

Data adapted from studies on Arabidopsis root suberin.[4][5][6] The category of C16:0 dicarboxylic acids would include this compound, though its specific proportion is not detailed in these broad analyses.

Table 2: Aliphatic Suberin Monomer Composition in Cork from Quercus suber

Monomer ClassCompoundRelative Abundance (%)
Dicarboxylic Acids Octadec-9-ene-1,18-dioic acid11.2
9,10-Epoxyoctadecanodioic acid4.8
9,10-Dihydroxyoctadecanedioic acid6.1
ω-Hydroxy Fatty Acids 18-Hydroxyoctadec-9-enoic acid28.5
22-Hydroxydocosanoic acid13.5
9,10,18-Trihydroxyoctadecanoic acid7.5
Fatty Acids Hexadecanoic acid1.5
Tetracosanoic acid1.8
Fatty Alcohols Docosanol2.5
Glycerol 4.3
Ferulic acid 5.8

Data represents the average composition of suberin from virgin and reproduction cork.[3][7] Specific identification of this compound is not explicitly mentioned, but it would be a minor component within the dicarboxylic acid fraction.

Table 3: Aliphatic Suberin Monomer Composition in Periderm of Solanum tuberosum (Potato)

Monomer ClassCompoundRelative Abundance (%)
Dicarboxylic Acids Octadec-9-ene-1,18-dioic acid~37
Hexadecanedioic acidMinor
ω-Hydroxy Fatty Acids 18-Hydroxyoctadec-9-enoic acid~28
16-Hydroxyhexadecanoic acidMinor
Fatty Acids C16-C28Minor
Fatty Alcohols C18-C22Minor

Data compiled from various analyses of potato tuber periderm suberin.[1][2][8][9] The C16 dicarboxylic acid fraction would contain this compound.

Experimental Protocols

The analysis of this compound from plant tissues requires the depolymerization of the suberin matrix followed by derivatization and chromatographic separation.

Protocol 1: Extraction and Depolymerization of Suberin

This protocol is adapted from established methods for suberin analysis.[10]

  • Tissue Preparation: Collect fresh plant tissue (e.g., roots, potato peels) and wash thoroughly with deionized water. For roots, it is recommended to use the mature, suberized portions.

  • Solvent Extraction (Delipidation): To remove soluble waxes and lipids, perform exhaustive extraction of the finely ground tissue with a series of organic solvents. A typical sequence is:

    • Chloroform:Methanol (2:1, v/v) - 24 hours

    • Chloroform - 24 hours

    • Methanol - 24 hours

    • Air-dry the delipidated tissue.

  • Depolymerization (Transesterification):

    • To the dried, delipidated plant material, add a solution of 1% (v/v) sulfuric acid in methanol.

    • Incubate at 70°C for 12-16 hours with gentle agitation. This process cleaves the ester bonds of the suberin polymer, releasing the monomeric fatty acid methyl esters (FAMEs).

  • Extraction of Monomers:

    • After cooling, add an equal volume of saturated NaCl solution.

    • Extract the FAMEs three times with n-hexane.

    • Combine the hexane (B92381) extracts and wash with a 2% (w/v) NaHCO₃ solution to remove any remaining acidic catalysts.

    • Wash the hexane phase with deionized water until neutral.

    • Dry the hexane extract over anhydrous Na₂SO₄ and concentrate under a stream of nitrogen.

Protocol 2: Derivatization and GC-MS Analysis

To improve volatility and chromatographic separation, the hydroxyl and carboxyl groups of the suberin monomers are derivatized.

  • Derivatization (Silylation):

    • To the dried monomer extract, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30-60 minutes. This will convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (Typical):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Carrier Gas: Helium.

      • Injector Temperature: 250-280°C.

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of 280-300°C and hold.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 650.

    • Identification: The this compound derivative will be identified based on its retention time and its characteristic mass spectrum, which will show a molecular ion and specific fragmentation patterns corresponding to the TMS-derivatized dicarboxylic acid.

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of 3-hydroxy dicarboxylic acids is believed to occur through the hydroxylation and subsequent oxidation of fatty acids. The following diagram illustrates a plausible biosynthetic pathway leading to this compound.

Biosynthesis_of_3_Hydroxyhexadecanedioic_acid cluster_ER Endoplasmic Reticulum cluster_polymer Suberin Polymer palmitic_acid Palmitic Acid (C16:0) omega_hydroxy ω-Hydroxypalmitic Acid palmitic_acid->omega_hydroxy CYP86A/B (ω-hydroxylase) three_hydroxy_omega_hydroxy 3,ω-Dihydroxypalmitic Acid omega_hydroxy->three_hydroxy_omega_hydroxy Mid-chain hydroxylase (P450) three_hydroxy_dicarboxylic This compound three_hydroxy_omega_hydroxy->three_hydroxy_dicarboxylic ω-oxoacid dehydrogenase suberin Incorporation into Suberin three_hydroxy_dicarboxylic->suberin Acyl-CoA Synthetase, Glycerol-3-phosphate acyltransferase

Caption: Proposed biosynthetic pathway of this compound in the endoplasmic reticulum.

Experimental Workflow for Suberin Monomer Analysis

The following diagram outlines the key steps in the experimental workflow for the analysis of this compound from plant tissue.

Experimental_Workflow start Plant Tissue Collection delipidation Delipidation (Solvent Extraction) start->delipidation depolymerization Depolymerization (Transesterification) delipidation->depolymerization extraction Monomer Extraction (Hexane) depolymerization->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Identification & Quantification) gcms->data

Caption: Experimental workflow for the analysis of suberin monomers from plant tissue.

Putative Signaling Pathway of Suberin Monomers in Plant Defense

Cutin and suberin monomers released during pathogen attack or abiotic stress can act as signaling molecules, triggering plant defense responses. While a specific pathway for this compound is not yet elucidated, it is hypothesized to participate in a general signaling cascade similar to other cutin and suberin monomers.

Suberin_Monomer_Signaling cluster_extracellular Extracellular Space / Apoplast cluster_cell Plant Cell pathogen Pathogen Attack (e.g., Fungal Cutinase) suberin_matrix Suberin Matrix pathogen->suberin_matrix Degradation monomer This compound (Released Monomer) suberin_matrix->monomer Release receptor Putative Receptor monomer->receptor Perception mapk MAPK Cascade receptor->mapk Signal Transduction tf Transcription Factors (e.g., WRKY) mapk->tf Activation defense_genes Defense Gene Expression (e.g., PR proteins, Phytoalexins) tf->defense_genes Upregulation response Plant Defense Response defense_genes->response

Caption: A proposed signaling pathway for suberin monomers in plant defense responses.

Conclusion and Future Directions

This compound is an integral, albeit often under-quantified, component of the suberin biopolymer in plants. Its discovery and characterization are part of the broader history of understanding these complex plant protective layers. Standardized analytical protocols, such as those detailed in this guide, are crucial for accurately quantifying its presence and distribution across the plant kingdom.

Future research should focus on several key areas:

  • Precise Quantification: Development of analytical methods to specifically quantify this compound and distinguish it from other C16 dicarboxylic acids in suberin digests.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific mid-chain hydroxylases and oxidases responsible for its synthesis.

  • Signaling Role: Unraveling the specific receptors and downstream signaling components that mediate the perception of this compound and other suberin monomers to trigger plant defense and developmental responses.

  • Biotechnological Applications: Exploring the potential of this compound and other suberin monomers as precursors for novel bioplastics, coatings, or as elicitors to enhance crop resilience.

A deeper understanding of the chemistry and biology of this compound will not only advance our fundamental knowledge of plant biology but may also unlock new avenues for the development of sustainable materials and agricultural solutions.

References

An In-depth Technical Guide to the Biosynthesis of C16 Aliphatic Monomers in Suberin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Suberin is a complex lipophilic biopolymer found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses. Its aliphatic domain is a polyester (B1180765) composed primarily of ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and glycerol. This technical guide provides a comprehensive overview of the biosynthesis of 16-carbon (C16) aliphatic suberin monomers, with a particular focus on ω-hydroxyhexadecanoic acid and hexadecanedioic acid. While the specific biosynthesis of 3-hydroxyhexadecanedioic acid within the suberin pathway is not currently established in the scientific literature, this guide details the known enzymatic steps for the production of its foundational C16 dicarboxylic acid structure. It includes detailed experimental protocols for suberin analysis, quantitative data on monomer composition, and visual diagrams of the biosynthetic pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to Suberin and its C16 Aliphatic Monomers

Suberin is a vital component of the plant's defense system, forming lamellar structures in the cell walls of tissues such as the root endodermis, periderm of tubers and roots, and seed coats. This heteropolymer consists of a polyaliphatic and a polyphenolic domain.[1][2] The aliphatic domain is a polyester primarily composed of ω-hydroxyacids, α,ω-dicarboxylic acids, fatty alcohols, and glycerol.[3][2] The C16 and C18 fatty acid derivatives are among the most common aliphatic monomers found in suberin across various plant species.[3][4]

This guide focuses on the biosynthesis of C16 aliphatic monomers, which are foundational components of the suberin polymer. The pathway involves the synthesis of C16 fatty acids in the plastids, followed by modifications in the endoplasmic reticulum (ER), including ω-hydroxylation and subsequent oxidation to form α,ω-dicarboxylic acids.[2][5]

Biosynthesis of Hexadecanedioic Acid

The biosynthesis of hexadecanedioic acid, the dicarboxylic acid precursor of this compound, is a multi-step process involving several key enzyme families. The pathway begins with the synthesis of palmitic acid (C16:0) and its subsequent conversion to ω-hydroxyhexadecanoic acid and finally to hexadecanedioic acid.

Fatty Acid Synthesis and Elongation

The journey begins in the plastids with the de novo synthesis of palmitic acid (C16:0) by the fatty acid synthase (FAS) complex.[2] Palmitoyl-ACP is then hydrolyzed to palmitic acid, which is activated to palmitoyl-CoA and exported to the endoplasmic reticulum (ER).

ω-Hydroxylation by Cytochrome P450 Monooxygenases

In the ER, the terminal (ω) carbon of the fatty acid is hydroxylated. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP86 family.[3][5] Specifically, members of the CYP86A and CYP86B subfamilies have been shown to be fatty acid ω-hydroxylases involved in suberin biosynthesis.[6][7] While these enzymes are more commonly associated with very-long-chain fatty acids, they are also active on C16 and C18 substrates. The product of this reaction is 16-hydroxyhexadecanoic acid.

Oxidation of ω-Hydroxy Fatty Acids to α,ω-Dicarboxylic Acids

The terminal alcohol group of the ω-hydroxy fatty acid is further oxidized to a carboxylic acid, yielding a dicarboxylic acid. This conversion is thought to proceed via an aldehyde intermediate and is catalyzed by ω-hydroxyacid dehydrogenases and ω-oxoacid dehydrogenases.[8] This two-step oxidation results in the formation of hexadecanedioic acid.

The Uncharacterized 3-Hydroxylation Step

Currently, there is a lack of scientific literature describing a specific enzyme or pathway for the 3-hydroxylation of hexadecanedioic acid in the context of suberin biosynthesis. While 3-hydroxy fatty acids are known intermediates in fatty acid β-oxidation and can be produced by certain hydroxylases, their incorporation into the suberin polymer and the enzymes responsible for this specific modification remain to be elucidated.

Quantitative Data on C16 Suberin Monomers

The composition of suberin can vary significantly between plant species and even different tissues within the same plant. The following table summarizes representative quantitative data for C16 aliphatic monomers in the suberin of Arabidopsis thaliana roots.

MonomerChemical FormulaAmount (µg/mg of dry weight of delipidated tissue)
Hexadecanoic acidC16H32O2Variable, minor component
16-Hydroxyhexadecanoic acidC16H32O3~0.5 - 1.5
Hexadecanedioic acidC16H30O4~1.0 - 2.5

Note: The values presented are approximate and can vary based on plant age, growth conditions, and analytical methodology.

Experimental Protocols

The analysis of suberin composition is crucial for understanding its biosynthesis and function. The following are detailed methodologies for the key experiments involved in the identification and quantification of suberin monomers.

Protocol for Suberin Monomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the depolymerization of the suberin polymer and the subsequent analysis of its constituent monomers by GC-MS.

1. Delipidation of Plant Tissue:

  • Harvest fresh plant tissue (e.g., roots) and wash thoroughly with deionized water.

  • Freeze-dry the tissue and grind it into a fine powder.

  • Extract soluble lipids by sequentially sonicating the powder in chloroform:methanol (2:1, v/v), chloroform:methanol (1:2, v/v), and methanol. Centrifuge and discard the supernatant after each step.

  • Air-dry the delipidated tissue residue.

2. Depolymerization of Suberin:

  • To the dry, delipidated tissue, add a solution of 1 M sodium methoxide (B1231860) in dry methanol.

  • Incubate at 60°C for 2 hours with occasional vortexing to release the ester-linked suberin monomers as methyl esters.

  • Neutralize the reaction with acetic acid.

3. Extraction of Suberin Monomers:

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate).

  • Extract the fatty acid methyl esters with dichloromethane.

  • Wash the organic phase with 0.9% (w/v) NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

4. Derivatization:

  • To the dried residue, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

  • Incubate at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • Evaporate the derivatization reagents under nitrogen and redissolve the sample in hexane.

5. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., HP-5MS).

  • Use a temperature program that allows for the separation of the different suberin monomers (e.g., initial temperature of 80°C, hold for 2 min, then ramp to 300°C at 5°C/min, and hold for 10 min).

  • Identify the monomers based on their mass spectra by comparison with libraries (e.g., NIST) and authentic standards.

  • Quantify the monomers by comparing their peak areas to that of the internal standard.[9][10][11]

Visualizing the Biosynthetic Pathway and Experimental Workflow

Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes.

cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Palmitoyl-ACP Palmitoyl-ACP Fatty Acid Synthase (FAS)->Palmitoyl-ACP C16:0 synthesis Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-ACP->Palmitoyl-CoA Palmitoyl-CoA_ER Palmitoyl-CoA Palmitoyl-CoA->Palmitoyl-CoA_ER Transport to ER CYP86A/B CYP86A/B (ω-hydroxylase) 16-Hydroxyhexadecanoyl-CoA 16-Hydroxyhexadecanoyl-CoA CYP86A/B->16-Hydroxyhexadecanoyl-CoA Dehydrogenases ω-hydroxyacid/ ω-oxoacid dehydrogenases Hexadecanedioyl-CoA Hexadecanedioyl-CoA Dehydrogenases->Hexadecanedioyl-CoA Suberin Polymer Suberin Polymer Hexadecanedioyl-CoA->Suberin Polymer Polymerization

Caption: Biosynthetic pathway of C16 aliphatic suberin monomers.

Plant Tissue Plant Tissue Delipidation Delipidation Plant Tissue->Delipidation Solvent Extraction Depolymerization Depolymerization Delipidation->Depolymerization Sodium Methoxide Extraction Extraction Depolymerization->Extraction Dichloromethane Derivatization Derivatization Extraction->Derivatization BSTFA GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification & Identification

Caption: Experimental workflow for suberin monomer analysis.

Conclusion and Future Directions

The biosynthesis of C16 aliphatic monomers is a cornerstone of suberin production in plants, contributing significantly to the polymer's protective functions. While the pathway from palmitic acid to hexadecanedioic acid is relatively well-understood, involving key enzymes such as CYP86 family P450s and various dehydrogenases, the existence and biosynthesis of further modified monomers like this compound remain an open area for research. Future studies employing advanced mass spectrometry techniques and targeted genetic approaches will be instrumental in identifying novel suberin components and elucidating the complete enzymatic machinery responsible for their synthesis. This knowledge will not only enhance our fundamental understanding of plant biology but may also open avenues for the development of crops with enhanced stress resilience and for the bio-based production of valuable polymers.

References

The Enigmatic Role of 3-Hydroxyhexadecanedioic Acid in the Supramolecular Architecture of Suberin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the complex structure of suberin, a vital plant biopolymer, with a specific focus on the potential role and significance of 3-Hydroxyhexadecanedioic acid. While direct evidence for its widespread presence remains elusive, this document provides a comprehensive framework for its investigation, including hypothetical biosynthetic pathways, analytical detection protocols, and its potential impact on the physicochemical properties of the suberin barrier.

Introduction to Suberin: The Plant's Protective Barrier

Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues, including root endodermis and exodermis, the periderm of underground organs, and wound-healing tissues.[1][2] Functionally, it acts as a crucial barrier, regulating the transport of water and solutes and protecting the plant from environmental stresses and pathogens.[3] The suberin polymer is composed of two distinct domains: a poly(aliphatic) domain and a poly(phenolic) domain, which are thought to be cross-linked to form a resilient, hydrophobic matrix.[2][4]

The aliphatic domain is primarily a polyester of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and fatty alcohols, with glycerol (B35011) serving as a key cross-linking agent.[5][6] While the general composition of suberin has been extensively studied, the presence and role of specific, less abundant monomers, such as hydroxylated dicarboxylic acids, are still areas of active investigation.

The Potential Significance of this compound in Suberin Structure

While not a commonly reported monomer, the presence of this compound in the suberin polymer could have significant implications for its three-dimensional structure and properties. The introduction of a hydroxyl group at the C-3 position of a C16 dicarboxylic acid could:

  • Increase Polarity and Hydrogen Bonding: The hydroxyl group would introduce an additional site for hydrogen bonding, potentially increasing the rigidity and decreasing the hydrophobicity of localized regions within the suberin matrix.

  • Create Branching Points: This mid-chain hydroxyl group could serve as an additional esterification site, leading to a more branched and cross-linked polymer network. This increased complexity could enhance the barrier properties of suberin.

  • Influence Polymer Packing: The stereochemistry of the hydroxyl group would affect the packing of the aliphatic chains, potentially creating a less ordered and more amorphous structure compared to a polymer composed solely of linear chains.[7]

Quantitative Analysis of Suberin Monomers

To date, quantitative data specifically detailing the abundance of this compound in the suberin of various plant species is not available in the surveyed literature. The tables below summarize the typical composition of suberin in well-studied species, highlighting the major aliphatic monomers. The absence of this compound in these tables underscores its potential status as a minor or yet-to-be-identified component.

Table 1: Aliphatic Monomer Composition of Arabidopsis thaliana Root Suberin

Monomer ClassCarbon Chain LengthAbundance (mol%)
ω-Hydroxy AcidsC16, C18, C20, C22, C24Major
α,ω-Dicarboxylic AcidsC16, C18, C20, C22, C24Major
Fatty AcidsC16, C18, C20, C22, C24Minor
Fatty AlcoholsC18, C20, C22Minor

Data compiled from multiple sources. Actual percentages can vary based on developmental stage and environmental conditions.

Table 2: Aliphatic Monomer Composition of Potato (Solanum tuberosum) Tuber Periderm Suberin

Monomer ClassCarbon Chain LengthAbundance (mol%)
ω-Hydroxy AcidsC16, C18:1, C20, C22, C24, C26, C28Major
α,ω-Dicarboxylic AcidsC16, C18:1Major
Fatty AcidsC16, C18, C20, C22, C24, C26, C28Minor
Fatty AlcoholsC18, C20, C22, C24, C26, C28Minor
Ferulic Acid-Significant

Data compiled from multiple sources. The C18:1 monomers are particularly abundant.

Experimental Protocols for the Analysis of Hydroxylated Dicarboxylic Acids in Suberin

The identification and quantification of this compound within the complex suberin matrix requires a multi-step analytical approach. The following protocol outlines a robust methodology based on established techniques for suberin analysis.

Suberin Depolymerization and Monomer Extraction
  • Tissue Preparation: Excise the suberized tissue of interest and perform exhaustive solvent extraction (e.g., with chloroform, methanol (B129727), and acetone) to remove soluble lipids (waxes).

  • Depolymerization: The delipidated tissue is then subjected to transesterification to break the ester bonds of the suberin polymer. A common method is refluxing with 1.25 M HCl in methanol for 24 hours at 80°C. This process simultaneously depolymerizes the suberin and methylates the carboxyl groups of the resulting monomers.

  • Monomer Extraction: After cooling, the methanolic solution is neutralized, and the fatty acid methyl esters (FAMEs) are extracted into an organic solvent such as n-hexane.

Derivatization for GC-MS Analysis

To enhance the volatility of hydroxylated monomers for gas chromatography, the hydroxyl groups must be derivatized.

  • Silylation: The extracted FAMEs are dried under a stream of nitrogen. A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is heated at 60-80°C for 1 hour.[8][9] This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the derivatized monomers. A non-polar capillary column (e.g., HP-5MS) is suitable for separating the FAMEs and their TMS derivatives.

  • GC Program: A typical temperature program would start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 290°C) to elute all components.

  • Mass Spectrometry: Electron impact (EI) ionization at 70 eV is commonly used. The mass spectrometer is operated in full scan mode to acquire the mass spectra of the eluting compounds.

  • Identification of this compound: The identification of the dimethyl ester, di-TMS ether derivative of this compound would be based on its retention time and its characteristic mass spectrum. Key fragmentation ions would be expected from the cleavage of the C-C bonds adjacent to the TMS-ether group. The mass spectrum of the TMS derivative of 3-hydroxymyristoyl methyl ester shows a characteristic fragmentation pattern that can be extrapolated to predict the fragmentation of the target molecule.[1]

Visualizing the Suberin Network and its Analysis

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound as a suberin monomer is not established. However, a plausible pathway can be hypothesized based on known enzymatic reactions in plant fatty acid metabolism. This pathway likely involves initial ω-oxidation followed by a subsequent hydroxylation event.

Suberin_Monomer_Biosynthesis FA Hexadecanoic Acid (C16:0) omega_OH_FA 16-Hydroxyhexadecanoic Acid FA->omega_OH_FA CYP86A/B (ω-hydroxylase) Diacid Hexadecanedioic Acid omega_OH_FA->Diacid ω-hydroxyacid dehydrogenase ω-oxoacid dehydrogenase Hydroxy_Diacid This compound Diacid->Hydroxy_Diacid Fatty Acid α/β-hydroxylase (putative) Suberin Suberin Polymer Hydroxy_Diacid->Suberin Acyltransferases

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Suberin Analysis

The analytical workflow to investigate the presence of this compound in suberin is a systematic process from tissue preparation to data analysis.

Suberin_Analysis_Workflow Start Suberized Plant Tissue Delipidation Solvent Extraction (Removal of Waxes) Start->Delipidation Depolymerization Transesterification (e.g., HCl/Methanol) Delipidation->Depolymerization Extraction Extraction of FAMEs Depolymerization->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Mass Spectra Interpretation & Quantification) GCMS->DataAnalysis

Caption: Experimental workflow for the analysis of suberin monomers.

Conclusion and Future Directions

The role of this compound in the structure of suberin remains an open question. While its presence has not been definitively established in the existing literature, its potential to introduce branching and alter the physicochemical properties of the suberin polymer makes it a compelling target for future research. The analytical protocols and hypothetical biosynthetic pathways outlined in this guide provide a solid foundation for researchers to investigate the presence and significance of this and other novel hydroxylated fatty acids in plant lipid polyesters.

Future research should focus on:

  • Targeted GC-MS analysis of suberin from a wide range of plant species to screen for the presence of this compound.

  • Isolation and characterization of enzymes responsible for the mid-chain hydroxylation of dicarboxylic acids in plants.

  • Biophysical studies on synthetic polyesters incorporating this compound to directly assess its impact on polymer properties.

A deeper understanding of the complete monomeric composition of suberin, including potentially minor but structurally significant components like this compound, will be crucial for elucidating the structure-function relationships of this vital plant barrier and for harnessing its potential in the development of novel biomaterials and pharmaceuticals.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxyhexadecanedioic Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-hydroxyhexadecanedioic acid in human plasma and urine. Given the low physiological concentrations and challenging physicochemical properties of long-chain hydroxy dicarboxylic acids, a robust analytical method is crucial for studying their role in metabolic pathways and disease. The protocol described herein utilizes a derivatization strategy to enhance ionization efficiency and chromatographic retention. This document provides a comprehensive workflow, from sample preparation to data acquisition and analysis, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a long-chain hydroxy dicarboxylic acid that is an intermediate in fatty acid metabolism. It is formed through the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation.[1] Elevated levels of 3-hydroxydicarboxylic acids in urine can be indicative of metabolic disorders related to fatty acid oxidation.[1][2] Accurate quantification of these molecules is essential for understanding their physiological and pathological roles.

LC-MS/MS is a powerful technique for the analysis of metabolites in complex biological matrices due to its high sensitivity and selectivity.[3] However, the analysis of dicarboxylic acids can be challenging due to their low abundance and poor ionization efficiency in their native form.[3] Chemical derivatization is a common strategy to improve the analytical performance of these compounds by increasing their hydrophobicity and introducing a readily ionizable moiety.[3][4] This application note describes a method employing derivatization for the reliable quantification of this compound.

Experimental

Sample Preparation

Plasma Sample Preparation:

A protein precipitation followed by liquid-liquid extraction is employed for plasma samples.

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 1 M HCl to a pH of approximately 3.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Proceed to the derivatization step.

Urine Sample Preparation:

For urine samples, an enzymatic hydrolysis step is included to measure both free and conjugated forms of the analyte, followed by solid-phase extraction (SPE).

  • To 500 µL of urine, add an appropriate internal standard.

  • Add 125 µL of β-glucuronidase/sulfatase in acetate buffer (pH 5.0) and incubate at 37°C overnight.

  • Stop the reaction by adding 75 µL of 10% formic acid.

  • Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Proceed to the derivatization step.

Derivatization:

Derivatization with a charge-reversal agent, such as dimethylaminophenacyl bromide (DmPABr), can significantly enhance the detection of dicarboxylic acids in positive ion mode.[3]

  • Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of DmPABr in acetonitrile and 5 µL of a mild base (e.g., diisopropylethylamine).

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B

Mass Spectrometry:

The following parameters are suggested as a starting point and should be optimized for the specific instrument used. The analysis would be performed in positive ion mode due to the derivatization.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Theoretical):

The exact mass of this compound is 302.21 g/mol . The mass of the derivatizing agent and the fragmentation pattern will determine the precursor and product ions. For a generic dicarboxylic acid derivatized with DmPABr, the precursor ion would correspond to the [M+2DmPA-H]⁺ ion, and product ions would result from the fragmentation of this complex. The specific transitions for this compound would need to be determined experimentally by infusing a standard of the derivatized analyte.

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Dwell Time (ms)
This compound Derivative (Quantifier)To be determinedTo be determinedTo be optimized100
This compound Derivative (Qualifier)To be determinedTo be determinedTo be optimized100
Internal Standard DerivativeTo be determinedTo be determinedTo be optimized100
Data Presentation

The quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.991/x²

Table 2: Method Performance Characteristics

AnalyteLLOQ (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low QC <15%<15%85-115%
Mid QC <15%<15%85-115%
High QC <15%<15%85-115%

Visualizations

Metabolic Pathway of this compound Formation

metabolic_pathway cluster_omega_oxidation ω-Oxidation in Endoplasmic Reticulum cluster_beta_oxidation β-Oxidation in Mitochondria FA 3-Hydroxy Long-Chain Fatty Acid (e.g., 3-Hydroxyhexadecanoic Acid) omega_OH_FA ω-Hydroxy-3-hydroxy Fatty Acid FA->omega_OH_FA Cytochrome P450 ω-hydroxylase aldehyde ω-Aldehyde-3-hydroxy Fatty Acid omega_OH_FA->aldehyde Alcohol Dehydrogenase DCA 3-Hydroxy Long-Chain Dicarboxylic Acid (this compound) aldehyde->DCA Aldehyde Dehydrogenase DCA_CoA 3-Hydroxy Dicarboxylyl-CoA shorter_DCA Shorter Chain 3-Hydroxy Dicarboxylic Acids DCA_CoA->shorter_DCA β-Oxidation Spiral

Caption: Metabolic pathway of this compound formation.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation start Start: Plasma or Urine Sample plasma_prep Plasma: 1. Protein Precipitation 2. Liquid-Liquid Extraction start->plasma_prep Plasma urine_prep Urine: 1. Enzymatic Hydrolysis 2. Solid-Phase Extraction start->urine_prep Urine derivatization Derivatization (e.g., with DmPABr) plasma_prep->derivatization urine_prep->derivatization lc_ms_analysis LC-MS/MS Analysis (Positive Ion Mode, MRM) derivatization->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: LC-MS/MS experimental workflow for this compound.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma and urine. The use of a derivatization strategy is key to overcoming the analytical challenges associated with this class of compounds. This method can be a valuable tool for researchers investigating the role of long-chain hydroxy dicarboxylic acids in health and disease. It is important to note that the specific mass spectrometric parameters, such as MRM transitions, will need to be empirically determined and the entire method validated according to established guidelines.

References

Application Notes and Protocols for Suberin Depolymerization and Monomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex, hydrophobic biopolymer found in the cell walls of various plant tissues, such as bark, root endodermis, and seed coats.[1][2][3] It serves as a protective barrier against water loss, pathogen invasion, and other environmental stresses.[3] The polymer is primarily a polyester (B1180765) composed of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, fatty alcohols, glycerol, and phenolic compounds, particularly ferulic acid.[2][3][4] Understanding the monomeric composition of suberin is crucial for applications in agriculture, biotechnology, and pharmacology, including the development of novel biomaterials and drugs.

This document provides detailed protocols for the depolymerization of suberin to release its constituent monomers for subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). The most common and effective methods for breaking the ester bonds of the suberin polymer are chemical depolymerization techniques such as transesterification.[4][5]

Key Experimental Protocols

Several methods can be employed for suberin depolymerization, each with its advantages and disadvantages. The choice of method may depend on the specific research question and the plant material being studied. The most widely used techniques include base-catalyzed methanolysis, acid-catalyzed methanolysis, and alkaline hydrolysis.

Protocol 1: Base-Catalyzed Transesterification (Methanolysis) using Sodium Methoxide (B1231860) (NaOMe)

This is a widely used method that efficiently cleaves the ester bonds of the suberin polymer, yielding fatty acid methyl esters (FAMEs) of the aliphatic monomers.[5][6]

Materials and Reagents:

  • Dried, delipidated plant material (e.g., bark, root tissue)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol)

  • Methanol (anhydrous)

  • Hexane (B92381) or Chloroform (B151607) (for extraction)

  • Internal standard solution (e.g., ω-pentadecalactone or heptadecanoic acid in methanol)[1]

  • Sodium chloride (NaCl) solution (saturated)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS or MTBSTFA)

  • Pyridine (B92270) (anhydrous)

Procedure:

  • Sample Preparation: Start with finely ground, dried plant material that has been exhaustively extracted with organic solvents (e.g., chloroform, methanol) to remove soluble lipids and waxes.[5][7]

  • Reaction Setup: Place a known amount of the delipidated tissue (e.g., 10-50 mg) into a glass reaction vial. Add a known amount of the internal standard.

  • Depolymerization: Add the NaOMe/methanol solution (e.g., 2 mL) to the vial. Seal the vial tightly and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-16 hours) with stirring.[5]

  • Extraction: After cooling to room temperature, acidify the reaction mixture with sulfuric acid. Add the saturated NaCl solution and extract the suberin monomers (now as FAMEs) with hexane or chloroform. Repeat the extraction three times.

  • Drying and Evaporation: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen.

  • Derivatization: To analyze hydroxylated monomers, the sample must be derivatized to increase volatility. Add pyridine and the silylating agent (e.g., BSTFA) and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes).[7]

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system for monomer identification and quantification.

Protocol 2: Acid-Catalyzed Transesterification using Boron Trifluoride (BF₃)-Methanol

This method is also effective for depolymerizing suberin and is particularly useful for samples that may be resistant to base-catalyzed methods.[7]

Materials and Reagents:

  • Dried, delipidated plant material

  • Boron trifluoride-methanol solution (e.g., 14% w/v)

  • Methanol (anhydrous)

  • Hexane or Chloroform

  • Internal standard solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Pyridine (anhydrous)

Procedure:

  • Sample Preparation: Use finely ground and delipidated plant material as described in Protocol 1.

  • Reaction Setup: Place the sample and internal standard into a reaction vial.

  • Depolymerization: Add the BF₃-methanol solution, seal the vial, and heat (e.g., 70°C) for a specified duration (e.g., 16 hours).

  • Extraction: After cooling, add water and extract the FAMEs with hexane or chloroform three times.

  • Washing and Drying: Wash the combined organic extracts with saturated NaCl solution and dry over anhydrous sodium sulfate.

  • Evaporation and Derivatization: Evaporate the solvent and proceed with derivatization as described in Protocol 1.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS.

Protocol 3: Thermochemolysis with Tetramethylammonium Hydroxide (B78521) (TMAH)

This technique involves simultaneous pyrolysis and methylation, which can be particularly useful for the analysis of both aliphatic and phenolic suberin monomers.[8][9][10]

Materials and Reagents:

  • Dried, delipidated plant material

  • Tetramethylammonium hydroxide (TMAH) solution (e.g., 25% in methanol)

  • Methanol

  • Internal standard solution

Procedure:

  • Sample Preparation: Use finely ground and delipidated plant material.

  • Reaction: Place the sample and internal standard in a pyrolysis tube. Add the TMAH solution.

  • Pyrolysis-GC-MS: The sample is directly analyzed using a pyrolysis unit coupled to a GC-MS system. The pyrolysis is typically performed at a high temperature (e.g., 400°C) for a short duration.[8] The TMAH acts as a methylating agent for acidic and hydroxyl groups during pyrolysis.[8]

  • Analysis: The resulting methylated monomers are separated and identified by GC-MS.

Data Presentation

The quantitative data obtained from GC-MS analysis allows for the determination of the absolute or relative amounts of each suberin monomer. The results are typically presented in tables, summarizing the monomer composition.

Table 1: Example of Aliphatic Suberin Monomer Composition in Potato Tuber Periderm

Monomer ClassMonomer Chain LengthMean Concentration (µg/mg of delipidated tissue)Standard Deviation
Fatty Acids C16:05.20.8
C18:03.10.5
C20:02.50.4
C22:04.80.7
ω-Hydroxy Fatty Acids ω-OH C16:015.72.1
ω-OH C18:125.33.5
ω-OH C22:018.92.6
α,ω-Dicarboxylic Acids α,ω-C16:030.14.2
α,ω-C18:145.85.9
Fatty Alcohols C18:0-OH8.41.1
C20:0-OH6.20.9
C22:0-OH10.51.5

Note: Data are hypothetical and for illustrative purposes. Actual values will vary depending on the plant species, tissue, and experimental conditions.

Table 2: Example of Phenolic Suberin Monomer Composition

MonomerMean Concentration (µg/mg of delipidated tissue)Standard Deviation
Ferulic Acid 12.31.8
Coumaric Acid 2.10.4

Note: Data are hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

The general workflow for suberin depolymerization and analysis can be visualized as a flowchart.

Suberin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_depolymerization Depolymerization cluster_analysis Monomer Analysis Start Plant Tissue Collection Drying Drying and Grinding Start->Drying Delipidation Solvent Extraction (Delipidation) Drying->Delipidation InternalStandard Addition of Internal Standard Delipidation->InternalStandard Depolymerization Chemical Depolymerization (e.g., NaOMe, BF3, TMAH) Extraction Liquid-Liquid Extraction Depolymerization->Extraction InternalStandard->Depolymerization Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: Workflow for suberin monomer analysis.

This diagram outlines the key stages from plant tissue collection to the final quantification of suberin monomers. Each step is critical for obtaining accurate and reproducible results. Researchers should optimize the specific conditions for their particular plant material and analytical instrumentation.

References

Application Notes and Protocols for the Sample Preparation of 3-Hydroxyhexadecanedioic Acid in Root Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanedioic acid is a long-chain dicarboxylic acid that is a component of suberin, a complex lipophilic polyester (B1180765) found in the cell walls of certain plant tissues, including root endodermis and exodermis. Suberin plays a critical role in controlling the movement of water and solutes, as well as providing a barrier against pathogens.[1] The analysis of suberin monomers, such as this compound, is essential for understanding root biology, plant stress responses, and for potential applications in agriculture and bioremediation.

These application notes provide a detailed protocol for the extraction, derivatization, and quantification of this compound from plant root tissue. The primary method described is based on gas chromatography-mass spectrometry (GC-MS) following chemical depolymerization of the suberin polymer. An alternative liquid chromatography-mass spectrometry (LC-MS) approach for the analysis of related fatty acids is also discussed.

Experimental Workflow

The overall workflow for the sample preparation and analysis of this compound from root tissue is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction & Depolymerization cluster_2 Sample Derivatization & Analysis cluster_3 Output A Root Harvesting & Cleaning B Flash Freezing (Liquid N2) A->B C Lyophilization (Freeze-Drying) B->C D Homogenization to Fine Powder C->D E Delipidation (Solvent Extraction) D->E Removal of free lipids F Depolymerization (Transmethylation) E->F Breakdown of suberin polymer G Addition of Internal Standard F->G H Derivatization (e.g., Silylation) G->H Increase volatility for GC I GC-MS or LC-MS Analysis H->I J Data Processing & Quantification I->J K Quantified this compound J->K

Figure 1: Experimental workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of Suberin Monomers

This protocol is adapted from methods for analyzing suberin composition in plant roots.[1][2]

Materials and Reagents:

  • Root tissue

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Grinder/homogenizer

  • Chloroform

  • Methanol (B129727)

  • Sodium methoxide (B1231860) in methanol (0.5 M)

  • Methyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass reaction vials with Teflon-lined caps

  • Heating block or oven

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Harvest fresh root tissue and wash thoroughly with deionized water to remove soil and debris.

    • Blot the roots dry and flash-freeze them in liquid nitrogen.[3]

    • Lyophilize the frozen roots until completely dry.

    • Grind the dried root tissue to a fine powder using a grinder or mortar and pestle. Store the powder at -80°C until extraction.

  • Delipidation (Removal of Soluble Waxes):

    • To approximately 20-30 mg of dried root powder in a glass vial, add 2 mL of chloroform:methanol (2:1, v/v).

    • Incubate at room temperature for 30 minutes with occasional vortexing.

    • Centrifuge at 3,000 x g for 10 minutes and discard the supernatant.

    • Repeat the extraction two more times.

    • Dry the remaining delipidated root material under a stream of nitrogen gas or in a vacuum concentrator.

  • Depolymerization by Transmethylation:

    • To the dried, delipidated root material, add 2 mL of 0.5 M sodium methoxide in methanol.

    • Add a known amount of internal standard (e.g., 50 µL of a 1 mg/mL solution of heptadecanoic acid in methanol).

    • Seal the vial and heat at 60°C for 2 hours to depolymerize the suberin.

    • After cooling to room temperature, neutralize the reaction by adding 50 µL of methyl acetate.

  • Extraction of Monomers:

    • Add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a new vial.

    • Repeat the hexane extraction twice more and combine the organic phases.

    • Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

      • Inlet Temperature: 280°C.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Example MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-650.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the TMS-derivatized this compound based on its retention time and mass spectrum.

    • Quantify the compound by comparing its peak area to the peak area of the internal standard.

Protocol 2: LC-MS/MS Analysis of Dicarboxylic Acids

For researchers preferring an LC-MS-based method, this protocol provides a starting point for the analysis of free fatty and dicarboxylic acids. Note that the depolymerization step is still necessary.

Materials and Reagents:

  • Depolymerized and extracted sample residue (from Protocol 1, step 4).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Sample Reconstitution:

    • After evaporating the hexane extract from the transmethylation step, reconstitute the dried residue in 200 µL of a suitable solvent, such as acetonitrile:water (80:20, v/v).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample.

    • Example LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[4]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute hydrophobic compounds, then re-equilibrate. A typical gradient might be 5% B to 95% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Example MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Develop a specific MRM transition for this compound. This requires determining the precursor ion (e.g., [M-H]⁻) and a suitable product ion.

      • Optimize cone voltage and collision energy for the target analyte.

Data Presentation

Quantitative results from the analysis should be summarized in a clear and structured format. The following table provides a template for presenting data from multiple samples.

Sample IDTissue TypeReplicateAnalyte Concentration (µg/g dry weight)% RecoveryRSD (%)
Control_1Root1ValueValueValue
Control_2Root2ValueValueValue
Control_3Root3ValueValueValue
TreatmentA_1Root1ValueValueValue
TreatmentA_2Root2ValueValueValue
TreatmentA_3Root3ValueValueValue

% Recovery and Relative Standard Deviation (RSD) should be determined using quality control samples spiked with a known amount of a this compound standard.

References

Application Note and Protocols for the Quantification of 3-Hydroxyhexadecanedioic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyhexadecanedioic acid is a long-chain dicarboxylic acid that is a component of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues, such as roots, tubers, and bark.[1][2][3][4][5][6] Suberin acts as a protective barrier against environmental stresses. The quantification of its constituent monomers, including this compound, is crucial for understanding plant physiology, stress responses, and for exploring potential biotechnological applications of these biopolymers and their derivatives. This document provides a detailed protocol for the quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this class of compounds.[7][8]

Data Presentation

As quantitative data for this compound is highly dependent on the plant species, tissue type, and environmental conditions, the following table presents a hypothetical summary of results that could be obtained using the protocol described below. This serves as a template for data presentation.

Plant SpeciesTissueThis compound (µg/g of dry tissue)Standard Deviation (µg/g)
Solanum tuberosumTuber Periderm150.212.5
Arabidopsis thalianaRoot45.85.1
Quercus suberCork210.518.9
Betula pendulaOuter Bark125.710.3

Experimental Protocols

This section details the methodology for the extraction, depolymerization, derivatization, and quantification of this compound from plant tissues.

Sample Preparation and Delipidation

This initial step removes soluble waxes and other lipids that are not part of the suberin polymer.

  • Objective: To isolate the cell wall material containing the suberin polymer.

  • Materials:

  • Protocol:

    • Harvest fresh plant tissue and wash thoroughly with deionized water to remove any soil or debris.

    • Flash-freeze the tissue in liquid nitrogen and lyophilize until a constant dry weight is achieved.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Perform an exhaustive extraction of the powdered tissue with a 2:1 (v/v) mixture of chloroform and methanol using a Soxhlet apparatus for 8-12 hours to remove soluble lipids.

    • Air-dry the resulting delipidated tissue powder. This material is enriched in cell walls containing suberin.

Suberin Depolymerization (Transesterification)

This step breaks the ester bonds of the suberin polymer to release the constituent monomers, including this compound.[5]

  • Objective: To hydrolyze the suberin polyester into its monomeric components.

  • Materials:

    • Delipidated plant tissue powder

    • Boron trifluoride in methanol (BF3-MeOH), 14% (w/v)

    • Methanol

    • Hexane (B92381)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • Internal Standard (e.g., 17-hydroxyheptadecanoic acid)

  • Protocol:

    • Weigh approximately 50 mg of the delipidated tissue powder into a screw-cap reaction vial.

    • Add a known amount of an appropriate internal standard (e.g., 17-hydroxyheptadecanoic acid) for quantification.

    • Add 2 mL of 14% BF3-MeOH solution.

    • Seal the vial tightly and heat at 70°C for 16 hours to allow for complete transesterification.

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of saturated NaCl solution to stop the reaction.

    • Extract the suberin monomers by adding 2 mL of hexane and vortexing vigorously for 1 minute.

    • Centrifuge the mixture to separate the phases and carefully transfer the upper hexane layer to a new vial.

    • Repeat the hexane extraction two more times and combine the hexane fractions.

    • Dry the combined hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

The released monomers, which contain polar hydroxyl and carboxyl groups, need to be derivatized to increase their volatility for GC-MS analysis. This is a two-step process involving methylation of carboxyl groups (already achieved during transesterification) and silylation of hydroxyl groups.[8][9]

  • Objective: To convert the polar functional groups of the monomers into more volatile derivatives suitable for GC analysis.

  • Materials:

    • Dried suberin monomer extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

  • Protocol:

    • To the dried monomer extract, add 50 µL of pyridine to ensure complete dissolution.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Quantification
  • Objective: To separate, identify, and quantify the derivatized this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC-MS Parameters:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-750

  • Quantification:

    • Create a calibration curve using an authentic standard of this compound subjected to the same derivatization procedure.

    • Identify the peak corresponding to the trimethylsilyl (B98337) derivative of the methyl ester of this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Depolymerization cluster_analysis Analysis plant_tissue Plant Tissue (e.g., Roots) freeze_dry Freeze-Drying plant_tissue->freeze_dry grinding Grinding freeze_dry->grinding plant_powder Fine Plant Powder grinding->plant_powder soxhlet Soxhlet Extraction (Chloroform/Methanol) plant_powder->soxhlet delipidated_tissue Delipidated Tissue soxhlet->delipidated_tissue transesterification Transesterification (BF3-MeOH, 70°C) delipidated_tissue->transesterification monomer_extract Suberin Monomer Extract transesterification->monomer_extract derivatization Derivatization (BSTFA, 60°C) monomer_extract->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing final_result Quantified this compound data_processing->final_result

Caption: Workflow for the quantification of this compound.

Putative Biosynthetic Pathway

The biosynthesis of this compound as a suberin monomer is believed to start from C16 fatty acids, which undergo ω-hydroxylation followed by oxidation at the ω-position to form the dicarboxylic acid, and a subsequent hydroxylation at the C3 position.

biosynthetic_pathway palmitic_acid Palmitic Acid (C16:0) omega_hydroxylation ω-Hydroxylation palmitic_acid->omega_hydroxylation CYP86A/B hydroxy_palmitic 16-Hydroxypalmitic Acid omega_hydroxylation->hydroxy_palmitic oxidation Oxidation hydroxy_palmitic->oxidation Dehydrogenase hexadecanedioic Hexadecanedioic Acid oxidation->hexadecanedioic beta_hydroxylation β-Hydroxylation hexadecanedioic->beta_hydroxylation target_molecule This compound beta_hydroxylation->target_molecule suberin Incorporation into Suberin target_molecule->suberin

References

Application Notes and Protocols: 3-Hydroxyhexadecanedioic Acid as a Biomarker for Suberin Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex, lipophilic biopolymer found in the cell walls of various plant tissues, including roots, bark, and seed coats. It plays a crucial role in controlling the movement of water and solutes, as well as providing a protective barrier against environmental stresses and pathogens. The composition of suberin is primarily a polyester (B1180765) of long-chain fatty acids, glycerol, and phenolics. Among the variety of aliphatic monomers, 3-hydroxyhexadecanedioic acid, a C16 dicarboxylic acid, has emerged as a significant biomarker for quantifying suberin content in plant tissues. Its presence and abundance can provide valuable insights into the suberization process, which is relevant for studies in plant biology, agriculture, and even in the context of drug development where plant-derived materials are utilized.

This document provides detailed application notes and protocols for the quantification of this compound as a measure of suberin content.

Data Presentation

The following table summarizes the quantitative data on the composition of suberin monomers in Arabidopsis thaliana roots, highlighting the presence of C16 dicarboxylic acids. This data is essential for comparative studies and for understanding the relative abundance of this compound.

Table 1: Aliphatic Suberin Monomer Composition in Arabidopsis thaliana Roots

Monomer ClassCarbon Chain LengthWild Type (Col-0) (µg/g dry residue)cyp86a1-1 cyp86b1-1 Mutant (µg/g dry residue)
Fatty AcidsC16:00.5 ± 0.10.4 ± 0.1
C18:00.3 ± 0.10.2 ± 0.0
C20:00.2 ± 0.00.2 ± 0.0
C22:00.4 ± 0.10.4 ± 0.1
C24:00.2 ± 0.00.2 ± 0.0
Dicarboxylic Acids (DCA) C16:0 1.5 ± 0.2 0.3 ± 0.1
C18:10.8 ± 0.10.2 ± 0.0
C18:00.5 ± 0.10.1 ± 0.0
C20:00.2 ± 0.00.1 ± 0.0
C22:00.3 ± 0.00.1 ± 0.0
ω-Hydroxy Fatty Acids (ω-OH FA)C16:02.5 ± 0.30.2 ± 0.0
C18:11.2 ± 0.10.1 ± 0.0
C18:00.7 ± 0.10.1 ± 0.0
C20:00.3 ± 0.00.1 ± 0.0
C22:00.6 ± 0.10.1 ± 0.0
C24:00.2 ± 0.00.1 ± 0.0
Primary AlcoholsC18:00.1 ± 0.00.1 ± 0.0
C20:00.1 ± 0.00.1 ± 0.0
C22:00.2 ± 0.00.2 ± 0.0
Total Aliphatic Suberin 10.4 ± 1.0 3.0 ± 0.5

*Values are presented as mean ± standard error. Asterisks indicate a significant difference from the wild type (P < 0.05) as determined by Student's t-test. Data adapted from studies on Arabidopsis thaliana root suberin.[1] The C16:0 dicarboxylic acid is a key indicator of suberin content.

Experimental Protocols

The accurate quantification of this compound requires a multi-step process involving sample preparation, depolymerization of the suberin polymer, derivatization of the monomers, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction and Depolymerization of Suberin

This protocol describes the isolation of suberin monomers from plant tissue.

Materials:

  • Fresh or frozen plant tissue (e.g., roots)

  • Chloroform

  • Methanol

  • Boron trifluoride-methanol (BF3/MeOH) solution (10% w/v) or methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standards (e.g., long-chain alkanes)

  • Glass vials with PTFE-lined caps

  • Heater block or water bath

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Tissue Homogenization and Delipidation:

    • Homogenize fresh or frozen plant tissue in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to remove soluble lipids (waxes).

    • Centrifuge the mixture and discard the supernatant.

    • Repeat the extraction until the supernatant is colorless.

    • Dry the remaining plant residue under a stream of nitrogen or in a vacuum oven.

  • Transesterification/Depolymerization:

    • To the dried, delipidated residue, add a known amount of internal standard.

    • Add BF3/MeOH or methanolic HCl.

    • Incubate the mixture at 70-80°C for 16 hours to depolymerize the suberin polyester into its constituent methyl ester monomers.

  • Extraction of Suberin Monomers:

    • After cooling, add water and extract the suberin monomers with hexane (or another suitable organic solvent like chloroform) three times.

    • Wash the combined organic phases with a saturated NaCl solution to remove residual acid.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Derivatization and GC-MS Analysis

This protocol details the preparation of suberin monomers for GC-MS analysis.

Materials:

  • Dried suberin monomer extract

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

  • Pyridine

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

Procedure:

  • Derivatization:

    • Dissolve the dried monomer extract in pyridine.

    • Add the derivatization reagent (e.g., BSTFA/TMCS).

    • Incubate at 60-70°C for 30-60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. This step increases the volatility and thermal stability of the monomers for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Typical GC oven temperature program:

      • Initial temperature: 80-100°C, hold for 1-2 minutes.

      • Ramp: 5-10°C/minute to 300-320°C.

      • Final hold: 10-20 minutes.

    • Mass spectrometer settings:

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 50-650.

  • Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualization

Suberin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of aliphatic suberin monomers, including the pathway leading to C16 dicarboxylic acids like this compound. The biosynthesis of suberin monomers originates from fatty acid synthesis in the plastids.[1] These fatty acids are then elongated in the endoplasmic reticulum and subsequently modified by a series of enzymatic reactions.

Suberin_Biosynthesis Plastid Plastid Fatty_Acids C16/C18 Fatty Acids Plastid->Fatty_Acids Fatty Acid Synthase ER Endoplasmic Reticulum (ER) Fatty_Acids->ER Acyl_CoA C16/C18 Acyl-CoA ER->Acyl_CoA Elongation Fatty Acid Elongation (KCS, etc.) Acyl_CoA->Elongation Omega_Hydroxylation ω-Hydroxylation (CYP86A/B) Acyl_CoA->Omega_Hydroxylation VLCFA Very-Long-Chain Fatty Acids (VLCFA) Elongation->VLCFA VLCFA->Omega_Hydroxylation Reduction Reduction (FAR) VLCFA->Reduction Omega_Hydroxy_FA ω-Hydroxy Fatty Acids Omega_Hydroxylation->Omega_Hydroxy_FA Oxidation Further Oxidation Omega_Hydroxy_FA->Oxidation Glycerol_Esterification Glycerol Esterification (GPAT) Omega_Hydroxy_FA->Glycerol_Esterification Dicarboxylic_Acids α,ω-Dicarboxylic Acids (e.g., this compound) Oxidation->Dicarboxylic_Acids Dicarboxylic_Acids->Glycerol_Esterification Primary_Alcohols Primary Alcohols Reduction->Primary_Alcohols Primary_Alcohols->Glycerol_Esterification Suberin_Polymer Suberin Polymer Glycerol_Esterification->Suberin_Polymer

Caption: Simplified biosynthetic pathway of aliphatic suberin monomers.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of this compound from plant tissue.

Experimental_Workflow Start Plant Tissue Collection Homogenization Homogenization & Delipidation (Solvent Extraction) Start->Homogenization Residue Dried, Delipidated Residue Homogenization->Residue Depolymerization Transesterification/Depolymerization (BF3/MeOH or Methanolic HCl) Residue->Depolymerization Monomers Suberin Monomers Depolymerization->Monomers Extraction Liquid-Liquid Extraction Monomers->Extraction Dried_Extract Dried Monomer Extract Extraction->Dried_Extract Derivatization Derivatization (e.g., Silylation) Dried_Extract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for suberin monomer analysis using GC-MS.

References

Application of 3-Hydroxyhexadecanedioic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Hydroxyhexadecanedioic acid is a dicarboxylic acid that serves as a crucial biomarker in the study of various metabolic disorders, particularly those related to fatty acid oxidation. Its presence and concentration in biological fluids like urine and plasma can provide significant insights into the functioning of metabolic pathways. This document provides an overview of its applications, relevant protocols for its analysis, and its potential role in cellular signaling.

Background

This compound is a metabolite derived from the ω-oxidation of 3-hydroxy fatty acids.[1] Under normal physiological conditions, its levels are typically low. However, in states of increased fatty acid mobilization, such as fasting, or in the presence of defects in the fatty acid β-oxidation pathway, its concentration can become significantly elevated.[1]

One of the most well-documented applications of measuring this compound and other 3-hydroxydicarboxylic acids is in the diagnosis and monitoring of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2][3] In individuals with LCHAD deficiency, the impaired β-oxidation of long-chain fatty acids leads to an accumulation of their 3-hydroxy intermediates, which are then shunted into the ω-oxidation pathway, resulting in the formation and excretion of 3-hydroxydicarboxylic acids.[3] Therefore, quantitative analysis of these compounds in urine is a key diagnostic tool.[2]

Key Applications
  • Biomarker for Fatty Acid Oxidation Disorders: Elevated levels of this compound and other long-chain 3-hydroxydicarboxylic acids are indicative of LCHAD deficiency and other related disorders of fatty acid metabolism.[2][3]

  • Monitoring Metabolic Stress: Increased excretion of these acids can also be observed during periods of fasting or other conditions that lead to increased reliance on fatty acid oxidation for energy.[4]

  • Research in Cellular Metabolism: Studying the production and effects of this compound in cell culture models can help elucidate the pathophysiology of metabolic diseases and identify potential therapeutic targets.

Quantitative Data

The following table summarizes representative concentrations of a related 3-hydroxydicarboxylic acid metabolite, 3-hydroxyadipic acid 3,6-lactone, in urine, illustrating the increase seen during fasting. While specific data for this compound is less commonly reported in absolute concentrations, the trend of significant elevation in disease states or under metabolic stress is well-established.

AnalyteConditionSubject GroupConcentration (µg/mg creatinine)
3-Hydroxyadipic acid 3,6-lactone Non-fastingAdults0.9 ± 0.5[4]
Fasting (3 days)Adults19.1 ± 8.5[4]
Fasting (36 hours)Children82 ± 50[4]

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxydicarboxylic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of 3-hydroxydicarboxylic acids, including this compound, in urine samples. The method involves extraction, derivatization, and subsequent analysis by GC-MS.

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated this compound)

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to mix.

    • To 1 mL of urine, add a known amount of the internal standard.

    • Add 0.5 mL of 1 M hydroxylamine hydrochloride and adjust the pH to 14 with 5 M NaOH.

    • Incubate at 60°C for 30 minutes to form oxime derivatives of keto-acids.

  • Extraction:

    • Acidify the sample to pH 1-2 with 6 M HCl.

    • Extract the organic acids with two portions of 5 mL ethyl acetate. Vortex for 1 minute for each extraction.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and the known concentration of the internal standard.

Protocol 2: In Vitro Study of this compound Effects on Cultured Cells

This protocol provides a general framework for treating cultured cells (e.g., fibroblasts, hepatocytes) with this compound to study its effects on cellular metabolism and signaling.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695) or DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer, Seahorse XF analyzer reagents)

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the fatty acid-BSA complex solution.

  • Cell Treatment:

    • Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.

    • Wash the cells with PBS.

    • Replace the culture medium with serum-free or low-serum medium containing the desired final concentration of the this compound-BSA complex. Include a vehicle control (BSA solution without the fatty acid).

    • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Downstream Analysis:

    • After treatment, cells can be harvested for various analyses:

      • Gene Expression Analysis: Extract RNA and perform qRT-PCR or RNA-sequencing to analyze the expression of genes involved in fatty acid metabolism and inflammation (e.g., genes regulated by PPARs).

      • Protein Analysis: Prepare cell lysates for Western blotting to analyze the levels of key metabolic enzymes or signaling proteins.

      • Metabolic Assays: Use techniques like the Seahorse XF Analyzer to measure cellular respiration and glycolysis.

      • Lipidomics: Extract lipids to analyze changes in the cellular lipid profile.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation

The formation of this compound is a consequence of the interplay between β-oxidation and ω-oxidation of fatty acids, particularly when β-oxidation is impaired.

metabolic_pathway FA Long-Chain Fatty Acid Beta_Ox β-Oxidation (Mitochondria) FA->Beta_Ox OH_FA 3-Hydroxy Fatty Acid Omega_Ox ω-Oxidation (ER) OH_FA->Omega_Ox Beta_Ox->OH_FA Impaired in LCHAD deficiency OH_DCA 3-Hydroxy- dicarboxylic Acid (e.g., this compound) Omega_Ox->OH_DCA DCA Dicarboxylic Acid DCA->Beta_Ox Urine Excretion in Urine OH_DCA->Urine

Caption: Metabolic pathway showing the formation of this compound.

Hypothetical Signaling Pathway: this compound and PPARα Activation

While direct evidence is limited, it is plausible that this compound, as a fatty acid derivative, could act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a key regulator of lipid metabolism.

signaling_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus OH_DCA 3-Hydroxyhexadecanedioic Acid PPARa PPARα OH_DCA->PPARa Ligand Binding RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Expression (e.g., CPT1, ACADL) PPRE->Target_Genes Transcriptional Activation Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response

Caption: Hypothetical signaling pathway of PPARα activation by this compound.

Experimental Workflow for Investigating the Metabolic Effects of this compound

The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound in a cell-based model.

experimental_workflow start Start: Hypothesis (3-HHDA affects cell metabolism) cell_culture Cell Culture (e.g., Fibroblasts, Hepatocytes) start->cell_culture treatment Treatment with This compound-BSA Complex cell_culture->treatment control Vehicle Control (BSA only) cell_culture->control harvest Harvest Cells and Media treatment->harvest control->harvest analysis Downstream Analyses harvest->analysis gene_exp Gene Expression (qRT-PCR, RNA-seq) analysis->gene_exp protein_exp Protein Expression (Western Blot) analysis->protein_exp metabolomics Metabolomics/ Lipidomics (GC-MS, LC-MS) analysis->metabolomics functional_assay Functional Assays (Seahorse, etc.) analysis->functional_assay data_analysis Data Analysis and Interpretation gene_exp->data_analysis protein_exp->data_analysis metabolomics->data_analysis functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for studying the effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyhexadecanedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxyhexadecanedioic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: this compound is a polar and non-volatile compound due to its two carboxylic acid groups and one hydroxyl group. Gas chromatography (GC) requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization chemically modifies the molecule by replacing the active hydrogens on the carboxyl and hydroxyl groups with less polar, more volatile groups, such as trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The most common derivatization for this purpose is silylation.

Q2: What are the main challenges when analyzing this compound in biological matrices like plasma or urine?

A2: The primary challenges include:

  • Low concentrations: Endogenous levels of this compound can be very low, requiring sensitive analytical methods.

  • Matrix effects: Biological samples are complex mixtures containing numerous endogenous substances (e.g., salts, lipids, proteins) that can interfere with the analysis.[1] In liquid chromatography-mass spectrometry (LC-MS), these matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.

  • Sample preparation: The multi-step process of extracting the analyte from the matrix can be a source of variability and potential loss of the analyte, affecting recovery and reproducibility.

  • Co-elution of isomers: Structurally similar compounds present in the sample may co-elute with the analyte, making accurate quantification difficult without high-resolution chromatography and specific mass spectrometric detection.

Q3: Which analytical technique is better for this compound analysis: GC-MS or LC-MS?

A3: Both GC-MS and LC-MS have their advantages and disadvantages for this analysis.

  • GC-MS: Often provides excellent chromatographic separation and is a robust technique. However, it requires a derivatization step, which adds time to the sample preparation and can be a source of variability.

  • LC-MS/MS: Offers high sensitivity and specificity and does not require derivatization, simplifying sample preparation. However, it can be more susceptible to matrix effects from the biological sample, which can affect accuracy and precision if not properly addressed.[1]

The choice of technique often depends on the specific requirements of the study, the available instrumentation, and the nature of the sample matrix.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or low peak intensity for this compound Incomplete derivatization- Ensure derivatization reagents (e.g., BSTFA) are fresh and not expired.- Optimize the derivatization reaction time and temperature.- Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent.
Analyte degradation- Avoid excessive heat during sample evaporation and derivatization.- Use a deactivated injector liner and GC column to prevent active sites from causing analyte breakdown.
Low recovery during extraction- Optimize the pH of the sample before liquid-liquid or solid-phase extraction to ensure the dicarboxylic acid is in its neutral form for better extraction efficiency.- Evaluate different extraction solvents to find the one with the best recovery for your analyte.
Poor peak shape (tailing) Active sites in the GC system- Use a deactivated injector liner and replace it regularly.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column if it has become contaminated.
Co-elution with interfering compounds- Optimize the GC oven temperature program to improve separation.- Use a longer GC column or a column with a different stationary phase.
Presence of extraneous peaks Contamination- Run a blank sample (solvent and derivatization reagent only) to identify the source of contamination.- Use high-purity solvents and reagents.- Ensure proper cleaning of glassware and syringes.
Derivatization reagent by-products- These are often present in the chromatogram. Identify them by running a reagent blank. Optimize the amount of derivatization reagent used to minimize by-products while ensuring complete derivatization of the analyte.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor sensitivity or high signal variability Matrix effects (ion suppression or enhancement)- Improve sample cleanup to remove interfering matrix components like phospholipids. Solid-phase extraction (SPE) is often effective.- Dilute the sample to reduce the concentration of matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Inefficient ionization- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Adjust the mobile phase pH and composition to promote the formation of the desired analyte ion (e.g., [M-H]⁻ in negative ion mode).
Poor peak shape (fronting or tailing) Inappropriate mobile phase or column chemistry- Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion.- For reversed-phase chromatography, consider using a column with a polar-embedded or polar-endcapped stationary phase for better retention and peak shape of polar dicarboxylic acids.
Shifting retention times Column equilibration issues- Ensure the column is adequately equilibrated with the mobile phase before each injection.- Use a column oven to maintain a stable temperature.
Mobile phase composition changes- Prepare fresh mobile phase daily and ensure it is well-mixed.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of dicarboxylic acids in biological samples. Note that these are general ranges, and specific values for this compound may vary depending on the matrix and the specific analytical method used.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1-4 pg on-column (with SIM)0.05 µmol/L in plasma
Limit of Quantification (LOQ) 5-40 pg on-column0.1 µmol/L in plasma
Recovery Rate 80-120% is generally acceptable[2]80-98% from plasma has been reported for some analytes[3]
Precision (%RSD) < 15%< 15%

Experimental Protocols

GC-MS Analysis of this compound (as TMS derivative)

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Sample Preparation and Extraction: a. To 100 µL of plasma or urine, add an appropriate amount of a stable isotope-labeled internal standard for this compound. b. Acidify the sample to a pH of approximately 3-4 with HCl. c. Extract the analytes using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) by vortexing. d. Centrifuge to separate the layers and transfer the organic layer to a clean tube. e. Repeat the extraction and combine the organic layers. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Tightly cap the vial and heat at 70°C for 60 minutes. c. Cool the vial to room temperature before injection.

3. GC-MS Instrumentation:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity. Monitor characteristic ions for the tris-TMS derivative of this compound.

Visualizations

Metabolic Pathway of 3-Hydroxydicarboxylic Acids

The following diagram illustrates the metabolic origin of 3-hydroxydicarboxylic acids. They are formed from the ω-oxidation of 3-hydroxy fatty acids, which are subsequently shortened via β-oxidation.

MetabolicPathway Metabolic Origin of 3-Hydroxydicarboxylic Acids FA 3-Hydroxy Fatty Acid (e.g., 3-Hydroxyhexadecanoic Acid) Omega_Ox ω-Oxidation (Microsomal) FA->Omega_Ox HDA This compound Omega_Ox->HDA Beta_Ox β-Oxidation (Mitochondrial) HDA->Beta_Ox Shorter_HDA Shorter-Chain 3-Hydroxydicarboxylic Acids Beta_Ox->Shorter_HDA

Caption: Metabolic pathway of 3-hydroxydicarboxylic acids.

Troubleshooting Workflow for Low Analyte Signal in GC-MS

This diagram provides a logical workflow for troubleshooting a common issue: low or no signal for the target analyte in a GC-MS analysis.

Caption: Logical workflow for troubleshooting low analyte signal in GC-MS.

References

Technical Support Center: Analysis of 3-Hydroxyhexadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 3-Hydroxyhexadecanedioic acid for mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for this compound in my LC-MS analysis?

A1: Low signal intensity for this compound is a common challenge and can be attributed to several factors:

  • Poor Ionization Efficiency: As a dicarboxylic acid, this molecule can exhibit poor ionization in its native form, particularly with electrospray ionization (ESI).

  • Suboptimal Mobile Phase Conditions: The pH and composition of the mobile phase play a crucial role in the ionization process.

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a reduced signal.[1][2]

  • Analyte Instability: The compound may degrade during sample preparation or analysis.

Q2: How can I improve the ionization efficiency of this compound?

A2: Several strategies can be employed to enhance the ionization efficiency:

  • Mobile Phase Optimization:

    • Increase Organic Modifier Concentration: Increasing the concentration of organic solvents like methanol (B129727) can improve solvent evaporation and, consequently, ionization efficiency.[3]

    • Adjust pH: Lowering the pH of the mobile phase can enhance protonation in positive ion mode. However, for dicarboxylic acids, negative ion mode is often preferred.[3] The use of 0.1% acetic acid with 1 mM ammonium (B1175870) acetate (B1210297) (pH 3.6) has been shown to provide favorable sensitivities in both positive and negative ion modes for some extractables.[4]

    • Use Additives: The addition of weak hydrophobic carboxylic acids, such as butyric or propanoic acid, to the mobile phase can significantly improve responses in negative ESI.[3] Conversely, strong acids like trichloroacetic acid may cause signal suppression.[3]

  • Chemical Derivatization: This is a highly effective method to improve the ionization and chromatographic properties of dicarboxylic acids.[5][6] Two common approaches are:

    • Esterification: Converting the carboxylic acid groups to esters can improve volatility and ionization in the positive ion mode.[7][8]

    • Charge-Reversal Derivatization: Reagents like Dimethylaminophenacyl Bromide (DmPABr) react with the carboxylic acid groups, reversing their polarity from negative to positive and significantly enhancing detection in positive ion mode.[5][9]

Q3: What is chemical derivatization and how does it improve signal intensity?

A3: Chemical derivatization involves modifying the analyte of interest to enhance its analytical properties.[6] For dicarboxylic acids like this compound, derivatization can:

  • Increase Ionization Efficiency: By adding a readily ionizable group to the molecule, the efficiency of ion formation in the mass spectrometer source is increased.[10]

  • Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on the LC column.[5]

  • Enhance Stability: The resulting derivative may be more stable than the original molecule.[5]

  • Enable Charge Reversal: This technique converts the analyte to a derivative that ionizes more efficiently in a different polarity mode (e.g., negative to positive), which can be advantageous for certain compounds and mass spectrometers.[5][10]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No Signal Poor ionization efficiency of the underivatized acid.Optimize mobile phase pH and organic content.[3] Implement a chemical derivatization strategy (Esterification or DmPABr).[5][7]
Ion suppression from matrix components.Improve sample cleanup procedures (e.g., solid-phase extraction). Adjust chromatographic conditions to separate the analyte from interfering compounds.[11]
Incorrect mass spectrometer settings.Tune and calibrate the instrument for the target mass range. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the column.Use a mobile phase with appropriate pH and ionic strength. Consider a different column chemistry.
Column contamination or degradation.Flush the column with a strong solvent.[12] If the problem persists, replace the column.
Injection of sample in a solvent stronger than the mobile phase.Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[13]
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition.
Column aging or contamination.Flush the column or replace it if necessary.[12]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent Results Sample degradation.Prepare fresh samples and standards. Investigate the stability of the analyte under your storage and experimental conditions.
Incomplete derivatization reaction.Optimize derivatization conditions (time, temperature, reagent concentration).

Data Presentation: Quantitative Improvement with Derivatization

Derivatization can lead to a dramatic increase in sensitivity for dicarboxylic acids.

Parameter Without Derivatization With DmPABr Derivatization Reference
Sensitivity Improvement Baseline>1000-fold[5]
Lower Limit of Detection (LLOD) µmol/L range<266 fg[9]
Lower Limit of Quantification (LLOQ) 0.1 µmol/L<805 fg[7][9]

Experimental Protocols

Protocol 1: Esterification with Butanolic HCl

This protocol describes the formation of dibutyl esters from dicarboxylic acids for analysis in positive ion mode.[7]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample (e.g., plasma, urine) extraction Liquid-Liquid Extraction with methyl-tert-butyl ether start->extraction derivatize Add butanolic HCl extraction->derivatize heat Heat the mixture derivatize->heat dry Evaporate to dryness heat->dry reconstitute Reconstitute in mobile phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Analyze in Positive Ion Mode inject->analyze

Workflow for Esterification of this compound.

Methodology:

  • Extraction: Extract dicarboxylic acids from the sample using a suitable organic solvent like methyl-tert-butyl ether.

  • Derivatization: Add butanolic HCl to the extracted sample.

  • Reaction: Heat the mixture to facilitate the esterification reaction. The exact temperature and time will need to be optimized for this compound.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.

  • Analysis: Inject the derivatized sample into the LC-MS/MS system and acquire data in positive ion mode.

Protocol 2: Charge-Reversal Derivatization with DmPABr

This protocol utilizes Dimethylaminophenacyl Bromide (DmPABr) to derivatize carboxylic acids, enabling highly sensitive detection in positive ion mode.[5][9]

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start_dmpabr Start with Deproteinized Sample add_reagents Add DmPABr and N,N-Diisopropylethylamine (DIPEA) start_dmpabr->add_reagents incubate Incubate in a water bath add_reagents->incubate quench Quench reaction with formic acid incubate->quench inject_dmpabr Inject into LC-MS/MS quench->inject_dmpabr analyze_dmpabr Analyze in Positive Ion Mode (MRM) inject_dmpabr->analyze_dmpabr

Workflow for DmPABr Derivatization.

Methodology:

  • Sample Preparation: Begin with a deproteinized sample (e.g., plasma treated with a protein precipitating agent).

  • Derivatization: In a reaction vial, combine the sample extract with a solution of DmPABr and a base catalyst such as N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Incubate the mixture in a water bath. Optimal temperature and time should be determined empirically.

  • Quenching: Stop the reaction by adding formic acid.

  • Analysis: Inject the sample into the LC-MS/MS system for analysis in positive ion mode, often using Multiple Reaction Monitoring (MRM) for quantification.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting low signal intensity can be visualized as follows:

G start Low Signal Intensity Observed check_ms Check MS System Performance (Tune, Calibration, Source Cleaning) start->check_ms check_lc Evaluate LC Conditions (Peak Shape, Retention) check_ms->check_lc MS OK optimize_mp Optimize Mobile Phase (pH, Organic %, Additives) check_lc->optimize_mp LC Issues consider_deriv Consider Chemical Derivatization check_lc->consider_deriv LC OK analyze Re-analyze Sample optimize_mp->analyze esterification Esterification consider_deriv->esterification dmpabr DmPABr Derivatization consider_deriv->dmpabr esterification->analyze dmpabr->analyze

Troubleshooting Logic for Low Signal Intensity.

References

Validation & Comparative

Validating 3-Hydroxyhexadecanedioic Acid as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is crucial for understanding plant stress responses and for the development of strategies to enhance crop resilience. This guide provides a comparative analysis of 3-Hydroxyhexadecanedioic acid as a potential plant stress biomarker, evaluating its performance against established markers. The information is supported by experimental data and detailed methodologies to assist researchers in their validation efforts.

Introduction to this compound and Plant Stress

Plants respond to a variety of environmental challenges, including drought, salinity, and pathogen attacks, by activating complex signaling pathways and accumulating protective compounds. Suberin, a complex biopolymer deposited in the cell walls of certain tissues, plays a critical role in forming a barrier against these stresses. This compound is a monomeric component of suberin, and its abundance is hypothesized to change in response to stress, making it a candidate for a plant stress biomarker.

Comparative Analysis of Stress Biomarkers

To evaluate the potential of this compound, its performance should be compared with well-established plant stress biomarkers. The following tables summarize quantitative data on the changes in the abundance of suberin monomers (as a proxy for this compound), proline, and abscisic acid (ABA) under various stress conditions.

Table 1: Changes in Suberin Monomers in Response to Abiotic Stress

Plant SpeciesStress TypeTissueChange in Dicarboxylic AcidsReference
Arabidopsis thaliana100 mM NaClRootSignificant increase[1]
Arabidopsis thalianaChronic droughtRootIncrease in total suberin[2]
Rice (Oryza sativa)50-100 mM NaClRootIncreased suberin deposition[3]

Table 2: Changes in Proline Concentration in Response to Drought Stress

Plant SpeciesStress ConditionTissueFold Increase in ProlineReference
Maize (Zea mays)DroughtShoot~2.7[2]
Wheat (Triticum aestivum)Repeated droughtLeaf>40[4]
Tomato (Solanum lycopersicum)Mild to severe droughtLeafSignificant increase[5]

Table 3: Changes in Abscisic Acid (ABA) Concentration in Response to Salinity Stress

Plant SpeciesStress ConditionTissueFold Increase in ABAReference
Rice (Oryza sativa)100 mM NaClLeaf~1.3 (tolerant variety)[6]
Grapevine (Vitis vinifera)NaCl stressLeaf~2[7]
Arabidopsis thaliana125 mM NaClSeedlingSignificant increase, peaking at 3h[8]

Table 4: Changes in Antioxidant Enzyme Activity in Response to Stress

Plant SpeciesStress TypeEnzymeChange in ActivityReference
Solanum melongenaOrganophosphateSuperoxide Dismutase (SOD)Increased at lower concentrations[9]
Phaseolus vulgarisCadmiumCatalase (CAT)Increased in leaves[10]
VariousAbiotic stressPeroxidases (POX)Generally increased[11]

Experimental Protocols

Accurate and reproducible quantification of biomarkers is essential for their validation. Below are detailed methodologies for the analysis of suberin monomers and other key stress biomarkers.

Protocol 1: Extraction and Analysis of Suberin Monomers

This protocol is adapted from established methods for suberin analysis and can be used to quantify this compound.

1. Sample Preparation and Delipidation:

  • Harvest plant tissue (e.g., roots) and wash thoroughly.
  • Freeze-dry the tissue and grind to a fine powder.
  • To remove soluble lipids, perform sequential solvent extractions with chloroform:methanol (B129727) (2:1, v/v), followed by methanol, and finally chloroform. Dry the delipidated residue.

2. Depolymerization of Suberin:

  • Perform alkaline methanolysis by refluxing the delipidated residue in a solution of 1% (w/v) sodium methoxide (B1231860) in methanol for 2 hours.
  • Alternatively, use a solution of 3 M methanolic HCl and reflux for 48 hours.

3. Extraction of Monomers:

  • After depolymerization, neutralize the solution and extract the suberin monomers with dichloromethane (B109758) or hexane.
  • Dry the organic phase under a stream of nitrogen.

4. Derivatization and GC-MS Analysis:

  • To make the monomers volatile for gas chromatography, derivatize the hydroxyl and carboxyl groups by silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
  • Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Identify this compound and other monomers based on their mass spectra and retention times compared to authentic standards.
  • Quantify the compounds using an internal standard (e.g., dotriacontane) and by generating a calibration curve.

Protocol 2: Quantification of Proline

1. Extraction:

  • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.
  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

2. Reaction:

  • Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.
  • Incubate the mixture at 100°C for 1 hour.
  • Terminate the reaction in an ice bath.

3. Measurement:

  • Extract the reaction mixture with 4 mL of toluene (B28343) and vortex.
  • Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer.
  • Calculate the proline concentration using a standard curve prepared with known concentrations of L-proline.

Protocol 3: Quantification of Abscisic Acid (ABA)

1. Extraction:

  • Freeze-dry and grind plant tissue.
  • Extract with a solution of 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene).
  • Add an internal standard (e.g., deuterated ABA) for accurate quantification.

2. Purification:

  • Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

3. Analysis:

  • Analyze the purified extract using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
  • Quantify ABA based on the peak area relative to the internal standard.

Signaling Pathways and Regulatory Networks

The synthesis of suberin, and consequently the production of this compound, is tightly regulated by complex signaling networks that are activated in response to stress. The plant hormone abscisic acid (ABA) plays a central role in this process.

suberin_biosynthesis_pathway stress Abiotic Stress (Drought, Salinity) aba Abscisic Acid (ABA) Accumulation stress->aba induces receptors ABA Receptors (PYR/PYL/RCAR) aba->receptors binds to pp2cs PP2Cs receptors->pp2cs inhibits snrk2s SnRK2s pp2cs->snrk2s inhibits tfs Transcription Factors (MYB, NAC, WRKY) snrk2s->tfs activates suberin_genes Suberin Biosynthesis Genes (e.g., CYP86A1, KCS) tfs->suberin_genes upregulates monomers Suberin Monomers (including this compound) suberin_genes->monomers synthesize suberin_polymer Suberin Deposition in Cell Wall monomers->suberin_polymer polymerize into

Caption: ABA-mediated signaling pathway for suberin biosynthesis under abiotic stress.

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a new plant stress biomarker like this compound.

biomarker_validation_workflow stress_induction 1. Stress Induction (e.g., Drought, Salinity) sampling 2. Time-course Sampling of Plant Tissues stress_induction->sampling extraction 3. Extraction of Target Molecules sampling->extraction quantification 4. Quantitative Analysis (e.g., GC-MS, HPLC-MS/MS) extraction->quantification data_analysis 5. Statistical Analysis and Correlation with Stress Levels quantification->data_analysis comparison 6. Comparison with Established Biomarkers data_analysis->comparison validation 7. Validation as a Reliable Biomarker comparison->validation

References

A Comparative Guide to Suberin Monomers: Focusing on C16 Derivatives in the Absence of 3-Hydroxyhexadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the major classes of suberin monomers, the building blocks of the protective biopolymer suberin found in various plant tissues. While the initial topic of interest was 3-hydroxyhexadecanedioic acid, a comprehensive review of scientific literature indicates that this compound is not a recognized or common component of suberin. Therefore, this guide will focus on a well-characterized and significant C16 suberin monomer, 16-hydroxyhexadecanoic acid , and compare it with other principal suberin monomers. This comparative analysis is supported by experimental data from various plant sources, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction to Suberin and its Monomers

Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of specific plant tissues, such as the periderm of tubers and roots, as well as in bark.[1] It functions as a protective barrier, regulating the transport of water and solutes and defending against pathogens.[2][3] The suberin polymer is primarily composed of aliphatic monomers, along with glycerol (B35011) and phenolic compounds, most notably ferulic acid.[4][5]

The main classes of aliphatic suberin monomers are:

  • ω-Hydroxyacids: These are long-chain fatty acids with a hydroxyl group at the terminal (ω) carbon and a carboxyl group at the other end.

  • α,ω-Diacids: These monomers possess carboxyl groups at both ends of the hydrocarbon chain.

  • Fatty Acids: Standard long-chain fatty acids are also present.

  • Fatty Alcohols: Long-chain alcohols contribute to the polymer structure.

The chain length of these aliphatic monomers typically ranges from C16 to C24.[4]

Quantitative Comparison of Major Suberin Monomers

The composition of suberin varies significantly between plant species and even different tissues within the same plant. The following table summarizes the quantitative composition of major suberin monomers in three well-studied species: Solanum tuberosum (potato) tuber periderm, Quercus suber (cork oak) cork, and Arabidopsis thaliana root.

Monomer ClassSub-Class/Chain LengthSolanum tuberosum (Potato) Tuber Periderm (% of total monomers)[6][7][8]Quercus suber (Cork) Cork (% of total monomers)[9][10][11]Arabidopsis thaliana Root (% of total monomers)[12][13][14]
ω-Hydroxyacids 16-Hydroxyhexadecanoic acid ~5-10~2-5~5-15
18-Hydroxyoctadec-9-enoic acid~15-28~8-12~10-20
22-Hydroxydocosanoic acid~1-5~10-15~10-20
α,ω-Diacids Hexadecane-1,16-dioic acid ~2-5~1-3~5-10
Octadec-9-ene-1,18-dioic acid~30-40~1.5-3~15-25
Docosane-1,22-dioic acid~1-3~2-5~5-10
Fatty Acids C16-C26~5-10~2-8~10-20
Fatty Alcohols C18-C22~1-5~2-6~5-10
Phenolics Ferulic acid<1~5-9~1-5
Glycerol ~20Not typically reported as a major monomerNot typically reported as a major monomer

Physicochemical Properties of C16 Suberin Monomers

The physicochemical properties of suberin monomers influence the overall characteristics of the suberin polymer, such as its hydrophobicity and barrier function.

Property16-Hydroxyhexadecanoic acid [15][16][17][18][19]Hexadecane-1,16-dioic acid [20][21][22][23][24]
Molecular Formula C16H32O3C16H30O4
Molecular Weight 272.42 g/mol 286.41 g/mol
Melting Point 94-98 °C120-123 °C
Boiling Point 414.4 °C (Predicted)451.08 °C (Estimated)
Water Solubility 2.87 mg/L @ 25 °C (Estimated)5.098 mg/L @ 20 °C
Solubility in Organic Solvents Soluble in DMF, DMSO, and EthanolSlightly soluble in DMSO and Methanol (B129727)

Biological Activities of Suberin Monomers

The primary biological role of suberin monomers is their polymerization to form a protective barrier. However, some studies suggest that the monomers themselves may possess biological activities.

  • Plant Defense: The suberin polymer acts as a physical barrier against pathogen invasion.[2] The deposition of suberin is often induced in response to wounding and stress, indicating its role in plant defense signaling.[3][25]

  • Antimicrobial Properties: Extracts from suberized tissues and even isolated suberin have shown bactericidal properties.[26][27] While the activity of individual monomers is less studied, the phenolic components like ferulic acid are known to have antimicrobial effects. The self-assembly of suberin monomers into lamellar structures also exhibits antibacterial potential.[26][27]

  • Anti-inflammatory Activity: While research on the anti-inflammatory properties of specific suberin monomers is limited, other structurally related fatty acids have demonstrated such activities.[28] This suggests a potential area for future investigation into the pharmacological properties of suberin components.

Experimental Protocols

Protocol for Extraction and GC-MS Analysis of Suberin Monomers

This protocol describes a common method for the depolymerization of suberin and the subsequent analysis of its constituent monomers by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Delipidation: a. Excise the suberized tissue (e.g., potato peel, root sections). b. Grind the tissue to a fine powder under liquid nitrogen. c. Extract the powdered tissue with a series of organic solvents (e.g., chloroform, methanol, and a chloroform:methanol mixture) to remove soluble lipids (waxes). This is typically done using a Soxhlet extractor or by repeated sonication and centrifugation. d. Dry the resulting delipidated tissue residue.

2. Suberin Depolymerization (Transesterification): a. To the dry, delipidated residue, add a solution of 1% (w/v) sodium methoxide (B1231860) in methanol. b. Heat the mixture at 60°C for 2 hours with constant stirring to cleave the ester bonds of the suberin polymer, releasing the monomers as methyl esters. c. Cool the reaction mixture and neutralize with an acid (e.g., 1M H2SO4). d. Add an internal standard (e.g., methyl heptadecanoate) for quantification.

3. Extraction of Monomers: a. Extract the methyl ester monomers from the aqueous methanol phase using a non-polar solvent like n-hexane or chloroform. b. Repeat the extraction three times and combine the organic phases. c. Wash the combined organic phase with a saturated NaCl solution. d. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

4. Derivatization: a. To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. b. Heat the mixture at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This increases the volatility of the monomers for GC analysis.

5. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the different suberin monomers. A typical program might start at 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/min, and hold for 10 minutes. c. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a range of m/z 50-650. d. Identify the individual monomers by comparing their retention times and mass spectra with those of authentic standards or with published data. e. Quantify the monomers by comparing their peak areas to that of the internal standard.

Visualizations

Suberin_Monomer_Biosynthesis Plastid Plastid Fatty_Acid_Synthase Fatty Acid Synthase (FAS) C16_C18_Fatty_Acids C16 & C18 Fatty Acids (e.g., Palmitic acid, Oleic acid) Fatty_Acid_Synthase->C16_C18_Fatty_Acids ER Endoplasmic Reticulum (ER) C16_C18_Fatty_Acids->ER Transport Fatty_Acyl_CoAs Fatty Acyl-CoAs Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Fatty_Acid_Elongase Fatty Acid Elongase (FAE) Fatty_Acyl_CoAs->Fatty_Acid_Elongase FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoAs->FAR VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) Fatty_Acid_Elongase->VLCFAs CYP450_omega Cytochrome P450 (ω-hydroxylation) VLCFAs->CYP450_omega Suberin_Polymer Suberin Polymer (in Cell Wall) VLCFAs->Suberin_Polymer Polymerization omega_Hydroxyacids ω-Hydroxyacids CYP450_omega->omega_Hydroxyacids Oxidase Oxidase omega_Hydroxyacids->Oxidase ASFT Acyl-CoA: ω-hydroxyacid acyltransferase (ASFT) omega_Hydroxyacids->ASFT omega_Hydroxyacids->Suberin_Polymer Polymerization alpha_omega_Diacids α,ω-Diacids Oxidase->alpha_omega_Diacids alpha_omega_Diacids->Suberin_Polymer Polymerization Fatty_Alcohols Fatty Alcohols FAR->Fatty_Alcohols Fatty_Alcohols->Suberin_Polymer Polymerization Phenylpropanoid_Pathway Phenylpropanoid Pathway (in Cytosol) Feruloyl_CoA Feruloyl-CoA Phenylpropanoid_Pathway->Feruloyl_CoA Feruloyl_CoA->ASFT Feruloylated_Monomers Feruloylated Monomers ASFT->Feruloylated_Monomers Feruloylated_Monomers->Suberin_Polymer Polymerization

Caption: Biosynthetic pathway of major suberin monomers.

Suberin_Analysis_Workflow Start Suberized Plant Tissue Grinding Grinding (in Liquid N2) Start->Grinding Delipidation Solvent Extraction (Delipidation) Grinding->Delipidation Residue Delipidated Tissue Residue Delipidation->Residue Depolymerization Transesterification (e.g., NaOMe/Methanol) Residue->Depolymerization Monomers Monomer Methyl Esters Depolymerization->Monomers Extraction Liquid-Liquid Extraction Monomers->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis: Identification & Quantification Analysis->Data

Caption: Experimental workflow for suberin monomer analysis.

Conclusion

While this compound does not appear to be a constituent of suberin based on current scientific literature, a detailed comparative analysis of established suberin monomers, such as 16-hydroxyhexadecanoic acid, provides valuable insights for researchers. The composition of suberin is highly variable, and its constituent monomers, including ω-hydroxyacids, α,ω-diacids, and phenolics, contribute to its crucial role as a protective barrier in plants. The provided experimental protocol and workflows offer a practical guide for the analysis of suberin composition, which is essential for further research into the structure, function, and potential applications of this complex biopolymer.

References

A Comparative Guide to the Functional Roles of 3-Hydroxy Fatty Acids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functions of 3-hydroxy fatty acids (3-OH-FAs) in plants, focusing on their roles in immunity, development, and abiotic stress responses. The information is supported by experimental data to facilitate research and development in plant science and drug discovery.

Role in Plant Immunity: MAMPs Triggering Pattern-Triggered Immunity (PTI)

3-Hydroxy fatty acids, particularly medium-chain length (mc-3-OH-FAs), are recognized as Microbe-Associated Molecular Patterns (MAMPs) by the plant immune system, initiating a defense response known as Pattern-Triggered Immunity (PTI). This recognition is crucial for defending against Gram-negative bacteria.

Chain Length-Dependent Immune Activation

The ability of 3-OH-FAs to elicit an immune response is highly dependent on their acyl chain length. Medium-chain 3-OH-FAs, specifically those with 8 to 12 carbon atoms, are potent activators of PTI in Arabidopsis thaliana. Among these, (R)-3-hydroxydecanoic acid (3-OH-C10:0) has been identified as the strongest elicitor.[1]

Table 1: Comparative Immune-Eliciting Activity of 3-Hydroxy Fatty Acids in Arabidopsis thaliana

3-Hydroxy Fatty AcidChain LengthRelative ROS Burst IntensityDefense Gene Expression (Fold Induction)
3-hydroxyoctanoic acidC8++Moderate
3-hydroxydecanoic acidC10++++High
3-hydroxydodecanoic acidC12+++Moderate-High
3-hydroxytetradecanoic acidC14+Low
3-hydroxyhexadecanoic acidC16-Negligible

Data compiled from studies on PTI responses. ROS burst and gene expression are relative comparisons based on available literature. '+' indicates the level of response, with '++++' being the highest.

The LORE-Mediated Signaling Pathway

In Brassicaceae, the perception of mc-3-OH-FAs is mediated by the cell surface receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE). The binding of a 3-OH-FA to LORE initiates a signaling cascade that leads to the activation of downstream defense responses.

LORE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3OHFA 3-Hydroxy Fatty Acid (e.g., 3-OH-C10:0) LORE LORE Receptor Kinase 3OHFA->LORE Binding BIK1 BIK1/PBLs LORE->BIK1 Phosphorylation Ca_ion Ca2+ Influx LORE->Ca_ion MAPKKK MAPKKK BIK1->MAPKKK Activation ROS ROS Burst BIK1->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression MAPK->Defense_Genes Activation of Transcription Factors

LORE-mediated signaling pathway.

Role in Plant Development

The role of 3-OH-FAs in plant development is less understood compared to their function in immunity. However, studies on transgenic plants engineered to produce high levels of hydroxy fatty acids in their seeds provide some insights.

Impact on Seed Development and Germination

The accumulation of hydroxy fatty acids in the seeds of transgenic Arabidopsis can lead to developmental defects. These include reduced seed size and weight, and in some cases, impaired germination and seedling establishment. This is thought to be due to the interference of these unusual fatty acids with normal lipid metabolism and membrane function.

Table 2: Effects of Hydroxy Fatty Acid Accumulation on Arabidopsis Seed Development

Transgenic LineHydroxy Fatty Acid Content in Seed Oil (%)Seed Weight (µ g/seed )Germination Rate (%)Seedling Vigor
Wild Type020.5 ± 1.298 ± 2High
High HFA Line 1~1715.2 ± 1.885 ± 5Reduced
High HFA Line 2~2513.8 ± 2.178 ± 7Reduced

Data are generalized from studies on transgenic Arabidopsis expressing genes for hydroxy fatty acid production.

The negative effects on development appear to be linked to the inefficient incorporation of hydroxy fatty acids into triacylglycerols (TAGs), the primary storage lipids in seeds. This can lead to the accumulation of these fatty acids in other lipid pools, potentially disrupting cellular processes.

Role in Abiotic Stress Response

The direct role of 3-OH-FAs in mediating responses to abiotic stresses such as drought, salinity, and extreme temperatures is not well-established. However, general alterations in fatty acid metabolism are known to be a key part of plant adaptation to these stresses.

One study on transgenic Camelina sativa engineered to produce hydroxy fatty acids found that while plant growth and development were delayed, there was no significant difference in the sensitivity to salt and cold stress compared to wild-type plants.[2] This suggests that the presence of these specific hydroxy fatty acids may not be a primary factor in tolerance to these particular abiotic stresses. Further research is needed to explore the potential roles of different 3-OH-FAs in a wider range of abiotic stress conditions.

Experimental Protocols

Quantification of 3-Hydroxy Fatty Acids in Plant Leaf Tissue by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and quantification of 3-OH-FAs from plant leaves.

GCMS_Workflow Start 1. Sample Collection (Plant Leaf Tissue) Homogenization 2. Homogenization (e.g., with liquid nitrogen) Start->Homogenization Extraction 3. Lipid Extraction (e.g., Bligh-Dyer method) Homogenization->Extraction Hydrolysis 4. Saponification/Hydrolysis (to release esterified 3-OH-FAs) Extraction->Hydrolysis Derivatization 5. Derivatization (e.g., silylation to increase volatility) Hydrolysis->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Quantification 7. Data Analysis and Quantification GCMS->Quantification

Workflow for GC-MS analysis of 3-OH-FAs.

Methodology:

  • Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Saponification: Hydrolyze the lipid extract with a strong base (e.g., NaOH in methanol) to release fatty acids from their esterified forms.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acids to their more volatile methyl ester or trimethylsilyl (B98337) (TMS) derivatives. For TMS derivatization, use a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the different fatty acid derivatives.

  • Quantification: Identify and quantify the 3-OH-FA derivatives based on their retention times and mass spectra, using appropriate internal standards for accurate quantification.

ROS Burst Assay in Arabidopsis Leaf Discs

This assay is used to measure the production of reactive oxygen species (ROS), a hallmark of the plant immune response, upon elicitation with 3-OH-FAs.

Methodology:

  • Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana plants.

  • Leaf Disc Preparation: Cut leaf discs (e.g., 4 mm diameter) and float them in water overnight in a 96-well plate to allow them to recover from wounding.

  • Elicitation: Replace the water with a solution containing luminol (B1675438), horseradish peroxidase (HRP), and the 3-OH-FA elicitor at the desired concentration. Include a mock control without the elicitor.

  • Luminescence Measurement: Immediately measure the luminescence produced by the reaction of ROS with luminol using a plate reader. Take measurements at regular intervals (e.g., every 2-5 minutes) for at least 60-90 minutes.

  • Data Analysis: Plot the luminescence intensity over time to visualize the ROS burst. The total luminescence over the measurement period can be used for quantitative comparisons between different treatments.

Conclusion

3-Hydroxy fatty acids play a significant and chain length-dependent role in plant immunity, acting as potent elicitors of PTI through the LORE receptor pathway. Their function in plant development appears to be more complex, with high levels of accumulation potentially leading to negative effects on seed viability. The role of 3-OH-FAs in abiotic stress responses remains an area that requires further investigation. The experimental protocols provided here offer a starting point for researchers to further explore the multifaceted functions of these important lipid molecules in plants.

References

A Comparative Guide to the Cross-Validation of 3-Hydroxyhexadecanedioic Acid Analysis: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxyhexadecanedioic acid, a dicarboxylic acid implicated in various metabolic pathways and a potential biomarker, is crucial for advancing research and drug development. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data for similar analytes, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Mandatory for non-volatile analytes like this compound to increase volatility and thermal stability.Often required to improve chromatographic retention and ionization efficiency.
Sample Volatility High volatility required.Not a limiting factor.
Thermal Stability Analyte must be thermally stable or rendered so through derivatization.Suitable for thermally labile compounds.
Sensitivity Generally high, particularly for low-concentration volatile compounds.High sensitivity, especially for non-volatile and polar compounds.
Selectivity Good, can be enhanced with tandem MS (MS/MS).Excellent, particularly with tandem MS (MS/MS) which is standard.
Speed of Analysis Can be faster per sample, but derivatization adds to the overall time.Runtimes can be short, and sample preparation may be simpler.
Cost Instrumentation is generally less expensive.Instrumentation is typically more expensive.
Typical Application Well-established for targeted analysis of fatty acids and related compounds.Versatile for a wide range of biomolecules in complex matrices like plasma.

Experimental Protocols

Detailed methodologies for the analysis of this compound and similar analytes using both GC-MS and LC-MS are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.

1. Sample Preparation and Extraction:

  • To 500 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes to release esterified acids.

  • Acidify the sample with 6 M HCl.

  • Extract the this compound twice with 3 mL of ethyl acetate.

  • Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) esters of the carboxylic acid and hydroxyl groups.

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[1]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the TMS-derivative of this compound. For similar 3-hydroxy fatty acids, characteristic ions include m/z 175 and 343.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods for other dicarboxylic acids and short-chain fatty acids.

1. Sample Preparation:

  • For plasma or serum samples, perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. Derivatization (Optional but Recommended):

  • To enhance sensitivity and chromatographic retention, derivatization with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be performed. This targets the carboxylic acid groups.

  • The reaction is typically carried out in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to elute the analyte.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, providing high selectivity and sensitivity. For instance, a study on 1,16-hexadecanedioic acid used an LC-MS/MS assay with a standard curve range of 2.5-1000 nM.[3]

Performance Comparison

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low ng/mL range.Can achieve sub-ng/mL to low ng/mL levels.
Limit of Quantification (LOQ) Typically in the mid to high ng/mL range.Can achieve low ng/mL levels.
Precision (RSD%) Generally < 15%Generally < 15%
Accuracy/Recovery 85-115%85-115%

Note: The performance characteristics are indicative and can vary depending on the specific instrumentation, method optimization, and sample matrix. A study comparing GC-MS and LC-MS for phenolic acids found that GC-MS was better suited for the quantitative determination of compounds at low concentrations.[4][5]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Alkaline Hydrolysis Add_IS->Hydrolysis Acidify Acidification Hydrolysis->Acidify Extraction Liquid-Liquid Extraction Acidify->Extraction Dry_Down Evaporation Extraction->Dry_Down Derivatize Add BSTFA & Heat Dry_Down->Derivatize GC_MS GC-MS Analysis (SIM) Derivatize->GC_MS Data Data Acquisition & Quantification GC_MS->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization (Optional) cluster_analysis_lc Analysis Sample_LC Plasma/Serum Sample Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Precipitation Protein Precipitation Add_IS_LC->Precipitation Evaporate_LC Evaporation Precipitation->Evaporate_LC Reconstitute Reconstitution Evaporate_LC->Reconstitute Derivatize_LC Add 3-NPH & EDC Reconstitute->Derivatize_LC LC_MSMS LC-MS/MS Analysis (MRM) Reconstitute->LC_MSMS Derivatize_LC->LC_MSMS Data_LC Data Acquisition & Quantification LC_MSMS->Data_LC

LC-MS/MS Experimental Workflow

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound.

GC-MS is a robust and well-established method, particularly for targeted analysis of fatty acids. The requirement for derivatization adds a step to the sample preparation but results in excellent chromatographic separation and sensitivity.

LC-MS/MS offers greater versatility, especially for complex biological matrices, and can often provide higher throughput. Its ability to analyze compounds without the need for derivatization (though often beneficial) and its suitability for thermally labile molecules are significant advantages. The high selectivity of MRM analysis is also a key feature.

The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the study, including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput. For targeted, high-sensitivity quantification of this compound, a well-optimized GC-MS method can be highly effective. For broader metabolic profiling or when dealing with complex biological samples where minimizing sample preparation is a priority, LC-MS/MS is often the preferred choice. It is recommended to perform a thorough method validation for the chosen technique to ensure accurate and reliable results.

References

A Comparative Guide to Method Validation for the Quantitative Analysis of 3-Hydroxyhexadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Hydroxyhexadecanedioic acid, a robust and validated analytical method is paramount for generating reliable and reproducible data. This guide provides a comparative overview of suitable analytical techniques, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data from related analytes.

Comparison of Analytical Methods

The quantitative analysis of dicarboxylic acids like this compound in biological matrices presents challenges due to their polarity and potentially low endogenous concentrations. Both GC-MS and LC-MS/MS are powerful techniques widely employed for the analysis of fatty acids and their derivatives. The choice between these methods often depends on factors such as required sensitivity, sample throughput, and the nature of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Derivatization Generally required to increase volatility and thermal stability. Common agents include silylating agents (e.g., BSTFA) or alkylating agents.[1]Can often be performed without derivatization, but derivatization can be used to improve ionization efficiency and chromatographic retention.[2][3][4]
Sensitivity Good, can reach low µg/mL to ng/mL levels.Excellent, often achieving sub-ng/mL to pg/mL levels, making it suitable for trace analysis.[2][5]
Selectivity High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).[6]Very high, particularly with Multiple Reaction Monitoring (MRM), minimizing interferences from complex matrices.[3][4]
Sample Throughput Can be lower due to longer run times and sample preparation involving derivatization.Generally higher, with faster analysis times and simpler sample preparation in many cases.[3][4]
Matrix Effects Less prone to ion suppression/enhancement compared to ESI-based LC-MS.Susceptible to matrix effects which can impact accuracy and precision, requiring careful validation and use of internal standards.
Instrumentation Cost Generally lower than LC-MS/MS systems.Higher initial investment and maintenance costs.

Experimental Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of related dicarboxylic and hydroxy fatty acids using GC-MS and LC-MS/MS, providing an expected performance benchmark for a this compound assay.

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Reference
GC-MS 3-hydroxy fatty acids (C6-C18)Not specifiedNot specifiedNot specified1.0-13.3%[1]
LC-MS/MS Methylmalonic acid (a dicarboxylic acid)Up to 150 µmol/L0.05 µmol/L0.1 µmol/L≤7.5%[3][4]
LC-MS/MS 1,14-tetradecanedioic acid & 1,16-hexadecanedioic acid2.5-1000 nMNot specified2.5 nMNot specified[7]
LC-MS/MS 3-hydroxypentanoic acid & 3-oxopentanoic acid0.078–5 µg/mL & 0.156–10 µg/mLNot specified0.078 µg/mL & 0.156 µg/mLNot specified[8]

Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS

This protocol is a proposed method based on established procedures for similar analytes and should be fully validated for this compound.[2][3][4][7]

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

3. Method Validation Parameters

The analytical method should be validated according to relevant guidelines (e.g., FDA, ICH) for the following parameters:[9][10]

  • Specificity and Selectivity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is linear, accurate, and precise.

  • Accuracy and Precision: Evaluate both intra- and inter-day accuracy (as % recovery) and precision (as % RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effect: Investigate the effect of the sample matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Supernatant Transfer vortex_centrifuge->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

method_selection start Start: Method Selection sensitivity High Sensitivity Required? (Trace Levels) start->sensitivity throughput High Sample Throughput Needed? sensitivity->throughput No lcmsms LC-MS/MS sensitivity->lcmsms Yes throughput->lcmsms Yes gcms GC-MS throughput->gcms No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Biological Activity of 3-Hydroxyhexadecanedioic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Hydroxyhexadecanedioic acid and its structural analogs. In the absence of direct comparative studies in the published literature, this analysis is based on established structure-activity relationships (SAR) for dicarboxylic acids and hydroxy fatty acids. The information presented herein is intended to serve as a predictive framework to guide future research and drug development efforts. Detailed experimental protocols for key biological assays are also provided to facilitate the empirical validation of these predictions.

Postulated Comparison of Biological Activities

Based on SAR principles derived from studies on related fatty acids and dicarboxylic acids, the following table outlines the predicted biological activities of this compound and its analogs. Longer chain dicarboxylic acids and those with hydroxyl groups are generally anticipated to exhibit enhanced interaction with metabolic receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. Methylation can affect metabolic stability and receptor binding.

CompoundPredicted PPARα/γ AgonismPredicted Anti-inflammatory ActivityPredicted Metabolic StabilityRationale for Postulated Activity
This compound Moderate to HighModerateModerateThe C16 backbone and hydroxyl group are expected to facilitate binding to PPARs. The dicarboxylic nature may enhance solubility and interaction with receptor binding pockets.
3-Hydroxydodecanedioic acid (Shorter Chain Analog)ModerateModerateModerateShorter chain length may result in slightly lower PPAR affinity compared to the C16 analog, but it is still expected to retain significant anti-inflammatory and metabolic regulatory activity.
3-Hydroxyoctadecanedioic acid (Longer Chain Analog)HighHighModerateIncreased chain length generally correlates with stronger PPAR activation and subsequent anti-inflammatory effects due to enhanced lipophilicity and receptor interaction.
Hexadecanedioic acid (Non-hydroxylated Analog)Low to ModerateLow to ModerateHighThe absence of the hydroxyl group is predicted to reduce the specificity and strength of binding to PPARs, potentially leading to lower biological activity.
3-Hydroxy-3-methylhexadecanedioic acid (Methylated Analog)Moderate to HighModerateHighThe addition of a methyl group at the 3-position may enhance metabolic stability by sterically hindering oxidation, potentially prolonging its biological effects.
MEDICA 16 (β,β'-methyl-substituted hexadecanedioic acid)High (PPAR-independent effects also noted)HighVery HighThis synthetic, non-metabolizable analog has demonstrated potent hypolipidemic and insulin-sensitizing effects, suggesting strong interaction with metabolic pathways.[1][2][3][4][5]

Key Signaling Pathway: PPARα/γ Activation

Many dicarboxylic acids exert their metabolic and anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and γ isoforms. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in fatty acid oxidation, glucose metabolism, and the suppression of inflammatory responses.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-Hydroxyhexadecanedioic Acid or Analog Ligand_in Ligand Ligand->Ligand_in Cellular Uptake PPARa/g PPARα/γ Complex PPARα/γ-RXR Heterodimer PPARa/g->Complex RXR RXR RXR->Complex Complex_in PPARα/γ-RXR Complex->Complex_in Nuclear Translocation Ligand_in->PPARa/g Binds PPRE PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Complex_in->PPRE Binds

Predicted PPARα/γ signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to empirically determine and compare the biological activities of this compound and its analogs.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of the test compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow Diagram:

NO_Assay_Workflow start Start cell_seeding Seed RAW 264.7 cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Pre-treat cells with test compounds (this compound and analogs) for 1-2 hours incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant_collection Collect cell culture supernatant incubation2->supernatant_collection griess_reaction Perform Griess reaction to measure nitrite (B80452) concentration supernatant_collection->griess_reaction read_absorbance Read absorbance at 540 nm griess_reaction->read_absorbance data_analysis Calculate % inhibition of NO production read_absorbance->data_analysis end End data_analysis->end

Workflow for the in vitro nitric oxide production assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

Cell Viability: MTT Assay

This assay assesses the potential cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death.

Methodology:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds and/or LPS as described in the anti-inflammatory assay protocol.

  • MTT Addition: After the 24-hour incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

PPARα/γ Activation: Luciferase Reporter Gene Assay

This assay determines the ability of the compounds to activate PPARα or PPARγ.

Methodology:

  • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) transiently or stably transfected with:

    • An expression vector for full-length human PPARα or PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Transfection and Seeding: Transfect the cells with the plasmids and seed them into 96-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a known PPAR agonist (e.g., fenofibrate (B1672516) for PPARα, rosiglitazone (B1679542) for PPARγ) as a positive control.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • β-Galactosidase Assay: Measure the β-galactosidase activity of the cell lysates for normalization.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as fold activation relative to the vehicle control. Determine the EC₅₀ value for each compound.

This comprehensive guide provides a predictive framework and the necessary experimental designs to thoroughly investigate and compare the biological activities of this compound and its analogs, paving the way for the development of novel therapeutics for metabolic and inflammatory diseases.

References

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxyhexadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal protocols for handling 3-Hydroxyhexadecanedioic acid in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to create a barrier between the handler and the chemical. The required PPE is summarized in the table below.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.ANSI Z87.1 certified
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is mandatory.ASTM F739 tested for chemical resistance
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling fine powders that may become airborne, or if working in a poorly ventilated area.NIOSH/MSHA approved

Operational Plan: Step-by-Step Handling Protocol

A meticulous approach is critical for the safe handling of this compound. The following protocol outlines the necessary steps from preparation to post-handling.

2.1. Preparation and Engineering Controls

  • Work in a well-ventilated chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Have appropriate spill cleanup materials readily available.

2.2. Weighing and Dispensing

  • Handle the compound as a fine powder, taking care to minimize dust creation.

  • Use a micro-spatula for transferring the solid.

  • Weigh the compound in a tared, sealed container, preferably within a balance with a draft shield.

2.3. Dissolving and Reactions

  • Add the solid to the solvent slowly to prevent splashing.

  • If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Keep all containers closed when not in use.

2.4. Post-Handling

  • Thoroughly clean the work area with an appropriate solvent, followed by soap and water.

  • Decontaminate all equipment used in the procedure.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, bench paper) should be placed in a dedicated, sealed hazardous waste container labeled "Hazardous Chemical Waste".

  • Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle. Do not mix with other waste streams unless compatibility has been confirmed.

3.2. Unused/Expired Compound

  • Dispose of any unused or expired this compound as hazardous chemical waste. It should be in a clearly labeled and sealed container.

3.3. Neutralization of Aqueous Waste

  • Aqueous waste containing this compound should be neutralized before disposal.

  • Place the acidic aqueous waste in a chemical fume hood and stir gently.

  • Slowly add a suitable base, such as sodium bicarbonate, in small portions. Be cautious of potential effervescence.

  • Monitor the pH using pH paper or a calibrated pH meter.

  • Once the pH is between 6.0 and 8.0, the neutralized solution can be disposed of down the drain with a large volume of water, in accordance with local regulations.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation & Engineering Controls - Work in fume hood - Eyewash & safety shower accessible - Spill kit ready weigh Weighing & Dispensing - Minimize dust - Use sealed container prep->weigh dissolve Dissolving & Reactions - Add solid to solvent slowly - Use controlled heating if needed - Keep containers closed weigh->dissolve post_handle Post-Handling - Clean work area - Decontaminate equipment - Wash hands dissolve->post_handle waste Waste Disposal - Segregate solid & liquid waste - Neutralize aqueous waste - Dispose as hazardous waste post_handle->waste

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.